Physicochemical Profiling and Synthetic Applications of 2-(3-methoxyazetidin-1-yl)ethan-1-amine: A Technical Guide
Executive Summary The rational design of targeted therapeutics often hinges on the precise tuning of physicochemical properties. 2-(3-methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7)[1] has emerged as a privileged b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of targeted therapeutics often hinges on the precise tuning of physicochemical properties. 2-(3-methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7)[1] has emerged as a privileged bifunctional building block, particularly in the synthesis of advanced kinase inhibitors[2]. By combining a highly nucleophilic primary amine with a conformationally restricted, metabolically stable azetidine core, this moiety allows medicinal chemists to modulate lipophilicity, enhance aqueous solubility, and optimize target binding kinetics.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the structural causality behind this compound's properties and provide self-validating analytical protocols to ensure its successful integration into drug discovery workflows.
Structural Profiling & Physicochemical Properties
The architecture of 2-(3-methoxyazetidin-1-yl)ethan-1-amine features a four-membered azetidine ring, which inherently possesses significant ring strain (~25.4 kcal/mol)[3]. This strain influences its conformational flexibility and metabolic profile compared to larger heterocycles like piperidine[4].
Crucially, the molecule is a diamine, presenting two distinct ionization centers that dictate its behavior in solution:
Primary Aliphatic Amine: Located on the ethyl linker, it exhibits a typical pKa of ~9.5–10.0[5], acting as a strong base and a potent nucleophile[6].
Tertiary Azetidine Amine: While unsubstituted azetidine has a pKa of 11.3[7], the nitrogen in this compound is tertiary. Furthermore, the methoxy group at the C3 position exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen. This significantly lowers the pKa of the azetidine nitrogen down to the physiological range (~7.0–7.5).
Highly polar; dramatically enhances aqueous solubility of parent drugs.
TPSA
38.49 Ų
Optimal for membrane permeability and hydrogen-bonding interactions.
Analytical Characterization Protocols
To ensure the integrity of 2-(3-methoxyazetidin-1-yl)ethan-1-amine before synthetic deployment, rigorous analytical profiling is required. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data reliability.
Dual pKa Determination via Potentiometric Titration
Because this molecule is a polyprotic system with overlapping micro-constants, potentiometric titration is the gold standard for resolving its macroscopic pKa values[5].
Step-by-Step Methodology:
System Suitability (Self-Validation): Run a blank titration using only the background electrolyte (10 mL of 0.1 M KCl). Causality: This accounts for background CO
absorption and water autoionization, establishing a baseline for data correction.
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.1 M KCl. Causality: The KCl matrix maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration—a critical requirement for accurate thermodynamic calculations.
Electrode Calibration: Calibrate the pH electrode using standard buffers at pH 4.0, 7.0, and 10.0. Causality: Bracketing the expected pKa values (~7.5 and ~9.8) minimizes glass electrode alkaline error at the upper pH extremes.
Automated Titration: Acidify the solution with 0.1 M HCl to pH 2.0 (fully protonating both amines), then back-titrate with 0.1 M NaOH in 0.05 mL increments. Causality: Back-titrating from a fully protonated state prevents localized precipitation of the neutral free-base and ensures rapid equilibrium at each data point.
Data Analysis: Generate a pH vs. Volume curve and apply non-linear regression to a Bjerrum plot to extract pKa1 and pKa2.
Workflow for dual pKa determination via potentiometric titration.
LC-MS Profiling for Purity and Mass Confirmation
Due to the high polarity of this diamine, standard reversed-phase chromatography often results in poor retention and peak tailing.
Step-by-Step Methodology:
System Suitability (Self-Validation): Inject a standard polar amine (e.g., procainamide) to verify retention time stability and ionization efficiency before running the unknown sample.
Mobile Phase Preparation: Prepare Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both supplemented with 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent, suppressing silanol interactions on the column to improve peak shape, while simultaneously facilitating protonation for positive-ion ESI-MS detection.
Column Selection: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: HILIC provides superior retention for highly polar, hydrophilic molecules (LogP < 0) compared to traditional C18 columns.
Gradient & Detection: Run a gradient of 95% B to 50% B over 10 minutes. Monitor via ESI+ mode for the [M+H]+ ion at m/z 131.1.
Synthetic Utility and Reactivity
2-(3-methoxyazetidin-1-yl)ethan-1-amine is predominantly utilized as a nucleophile in the construction of complex heterocyclic scaffolds, such as kinase inhibitors[2]. The primary amine, being unhindered and highly basic[6], readily participates in Nucleophilic Aromatic Substitution (S
Ar) and Buchwald-Hartwig cross-coupling reactions.
SNAr synthetic pathway integrating the azetidine-amine building block.
Handling, Storage, and Stability
Like many low-molecular-weight aliphatic amines, this compound is prone to atmospheric degradation. Strict adherence to storage protocols is required to maintain batch-to-batch reproducibility.
Hygroscopicity: The molecule readily absorbs ambient moisture. It must be stored in a desiccator.
Carbon Dioxide Absorption: Primary amines react with atmospheric CO
to form carbamate salts. Causality: This manifests as a white crust on the reagent and drastically reduces the effective molarity of the nucleophile during synthesis.
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials.
References
Google Patents. "US10364245B2 - Kinase inhibitors".
Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". CLOCKSS.[Link]
Strategic Utilization of 2-(3-Methoxyazetidin-1-yl)ethan-1-amine in Medicinal Chemistry
Executive Summary In the modern era of drug discovery, the "escape from flatland" has driven medicinal chemists toward sp³-rich scaffolds that offer superior physicochemical properties compared to traditional aromatic sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern era of drug discovery, the "escape from flatland" has driven medicinal chemists toward sp³-rich scaffolds that offer superior physicochemical properties compared to traditional aromatic systems. 2-(3-methoxyazetidin-1-yl)ethan-1-amine represents a high-value structural motif in this paradigm. As a functionalized diamine, it serves a dual purpose: it is a versatile linker for bifunctional molecules (e.g., PROTACs) and a pharmacophore element that modulates basicity, solubility, and metabolic stability.
This guide analyzes the utility of this building block, providing a rationale for its selection over common analogs (e.g., N,N-dimethylethylenediamine or morpholine) and detailing the synthetic protocols required to deploy it effectively.
Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a strained, four-membered azetidine ring substituted at the 3-position with a methoxy group and N-alkylated with an ethylamine chain.
Azetidine Ring: The four-membered ring introduces significant ring strain (~26 kcal/mol), which can enhance metabolic stability relative to flexible alkyl chains by reducing the number of available conformations for oxidative enzymes (e.g., CYPs) to act upon.
3-Methoxy Group: This is the critical design element.
Electronic Effect: The oxygen atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the azetidine nitrogen compared to unsubstituted azetidine.
Metabolic Blocking: It blocks the 3-position, a common "soft spot" for metabolic oxidation in cyclic amines.
Solubility: It acts as a hydrogen bond acceptor, lowering LogD without introducing a donor that might hamper membrane permeability.
Physicochemical Comparison
The table below highlights why a chemist might choose the 3-methoxyazetidine motif over standard solubilizing groups.
Property
3-Methoxyazetidine Motif
N,N-Dimethylamine Motif
Morpholine Motif
Advantage
Hybridization
sp³-rich (Rigid)
sp³ (Flexible)
sp³ (Rigid)
Enhanced selectivity via shape constraint.
Basicity (pKa)
~9.0 – 9.5
~10.0 – 10.5
~8.3
Lower pKa improves bioavailability (less ionized at pH 7.4).
Lipophilicity
Low (Polar)
Moderate
Moderate
Improved aqueous solubility.
Metabolic Risk
Low (Blocked 3-pos)
High (N-dealkylation)
Low
Superior stability profile.
Synthetic Utility & Pathways[1][2]
The synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is typically approached via the alkylation of 3-methoxyazetidine hydrochloride , a commercially available building block. The choice of route depends on the desired scale and purity requirements.
Synthesis Strategy Diagram
The following Graphviz diagram outlines the two primary synthetic routes: Direct Alkylation (Route A) and Reductive Amination (Route B).
Caption: Synthetic flowchart comparing direct alkylation and reductive amination strategies for generating the target diamine.
Medicinal Chemistry Applications
Bioisosteric Replacement in Kinase Inhibitors
In kinase inhibitor design, solvent-exposed regions are often occupied by solubilizing tails like N-methylpiperazine. Replacing these with the 2-(3-methoxyazetidin-1-yl)ethan-1-amine motif can resolve specific issues:
Permeability: The compact azetidine ring reduces molecular weight (MW) compared to piperazine.
Selectivity: The unique vector of the ethylamine chain relative to the puckered azetidine ring can access distinct sub-pockets.
Linker Design in PROTACs
Proteolysis Targeting Chimeras (PROTACs) require linkers that maintain a specific distance and orientation between the E3 ligase ligand and the Warhead.
Rigidity vs. Flexibility: Long alkyl chains are often too flexible, leading to entropic penalties upon binding. The azetidine ring introduces a "kink" or semi-rigid element that can pre-organize the linker.
Polarity: The methoxy group prevents the linker from being too lipophilic, a common cause of poor oral absorption in PROTACs.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening:
MW < 150 Da: High ligand efficiency potential.
Functional Handles: The primary amine allows for rapid library generation via amide coupling or reductive amination.
Detailed Experimental Protocol
Objective: Synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine dihydrochloride.
Scale: Gram-scale preparation.
Step 1: N-Alkylation[3]
Reagents: Charge a round-bottom flask with 3-methoxyazetidine hydrochloride (1.0 eq), N-Boc-2-bromoethylamine (1.1 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
Solvent: Add anhydrous Acetonitrile (MeCN) (10 mL/g of substrate).
Reaction: Heat the suspension to reflux (approx. 80°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS for the disappearance of the azetidine starting material.
Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure to obtain the crude oil.
Purification: Purify via flash column chromatography (SiO₂). Elute with a gradient of DCM:MeOH (95:5 to 90:10).
Dissolution: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (5 mL/g).
Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C. Alternatively, use 4N HCl in Dioxane for a cleaner salt formation.
Reaction: Stir at room temperature for 2–4 hours. Monitor for loss of the Boc group (M-100 peak in MS).
Isolation: Concentrate the reaction mixture to dryness.
For TFA salt: Co-evaporate with toluene (3x) to remove excess TFA.
For HCl salt: The product may precipitate; filter and wash with ether.
Final Product: 2-(3-methoxyazetidin-1-yl)ethan-1-amine dihydrochloride. Hygroscopic white to off-white solid.
Decision Logic for Application
Use the following logic flow to determine if this motif is suitable for your lead optimization campaign.
Caption: Decision tree for selecting the 3-methoxyazetidine motif during lead optimization.
References
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]
PubChem. 3-Methoxyazetidine Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
The Strategic Deployment of 2-(3-methoxyazetidin-1-yl)ethan-1-amine: A Heterocyclic Building Block for Modern Drug Discovery
Introduction: The Ascendancy of Saturated Heterocycles in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Ascendancy of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. Among these, the azetidine motif, a four-membered nitrogen-containing ring, has garnered significant attention for its unique conformational constraints and favorable physicochemical properties.[1] The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This guide provides an in-depth technical exploration of a particularly valuable, yet underexplored, building block: 2-(3-methoxyazetidin-1-yl)ethan-1-amine . We will delve into its synthesis, properties, and strategic applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Structural and Physicochemical Rationale: Unpacking the Potential of 2-(3-methoxyazetidin-1-yl)ethan-1-amine
The utility of 2-(3-methoxyazetidin-1-yl)ethan-1-amine as a building block stems from the synergistic interplay of its constituent parts: the azetidine core, the 3-methoxy substituent, and the 1-ethylamine side chain.
The Azetidine Core: As a small, saturated heterocycle, the azetidine ring imparts a degree of conformational rigidity that is highly desirable in drug design. This pre-organization of substituents can minimize the entropic penalty upon binding to a biological target, thereby enhancing potency.[2] Furthermore, the azetidine nitrogen can serve as a hydrogen bond acceptor and a point of attachment for further molecular elaboration.
The 3-Methoxy Substituent: The methoxy group at the 3-position of the azetidine ring offers several advantages. It can act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding site. Moreover, the introduction of the polar methoxy group can favorably modulate the physicochemical properties of a molecule, such as solubility and lipophilicity (LogP). This is a critical consideration in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
The 1-Ethylamine Side Chain: The primary amine of the ethylamine side chain is a versatile functional handle for a wide array of chemical transformations. It readily participates in amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. This allows for the straightforward incorporation of the 2-(3-methoxyazetidin-1-yl) moiety into a diverse range of molecular scaffolds.
Predicted Physicochemical Properties
Property
Predicted Value
Rationale
Molecular Weight
~130.19 g/mol
Calculated based on the molecular formula C6H14N2O.
LogP
-1.0 to 0.0
The presence of polar functional groups (amine, ether, and the azetidine nitrogen) suggests low lipophilicity and good aqueous solubility. This is in line with the computed XLogP3 of -1 for 2-(3-methoxyazetidin-3-yl)ethan-1-ol.[1]
Topological Polar Surface Area (TPSA)
~41.5 Ų
Estimated based on the TPSA of 2-(3-methoxyazetidin-3-yl)ethan-1-ol, indicating good potential for cell permeability and oral bioavailability.[1]
Hydrogen Bond Donors
2
The primary amine provides two hydrogen bond donors.
Hydrogen Bond Acceptors
3
The azetidine nitrogen, the methoxy oxygen, and the amine nitrogen can all act as hydrogen bond acceptors.
Synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine: A Plausible and Efficient Route
A robust and scalable synthesis of the title compound is crucial for its widespread adoption as a building block. While a specific literature preparation is not available, a logical and efficient synthetic strategy can be proposed based on established methodologies for the synthesis of substituted azetidines. The following multi-step synthesis commences from commercially available starting materials.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-(3-methoxyazetidin-1-yl)ethan-1-amine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-(methoxycarbonylmethylene)azetidine-1-carboxylate
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired product. The causality behind this choice of olefination is the mild reaction conditions and high yields typically observed for the Wittig reaction with stabilized ylides.
Step 2: Synthesis of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Dissolve the product from Step 1 (1.0 eq) in methanol.
Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
Stir the reaction at room temperature for 2-4 hours.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol. This reduction is a standard and reliable method for the conversion of an α,β-unsaturated ester to the corresponding saturated alcohol.
Step 3: Synthesis of tert-Butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate
To a solution of the alcohol from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
Stir the suspension for 30 minutes at 0 °C.
Add methyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The use of a strong base like sodium hydride is necessary to deprotonate the secondary alcohol, facilitating the subsequent Williamson ether synthesis.
Step 4: Synthesis of tert-Butyl 3-methoxy-3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
Dissolve the alcohol from Step 3 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
Stir the reaction at 0 °C for 1-2 hours.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the mesylate, which is often used in the next step without further purification. Mesylation is a common strategy to convert a poorly leaving hydroxyl group into a good leaving group for subsequent nucleophilic substitution.
Step 5: Synthesis of tert-Butyl 3-(2-azidoethyl)-3-methoxyazetidine-1-carboxylate
To a solution of the mesylate from Step 4 (1.0 eq) in dimethylformamide (DMF), add sodium azide (3.0 eq).
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
Cool the reaction to room temperature and pour it into water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, then dry and concentrate. The azide displacement proceeds via an SN2 mechanism, and DMF is an excellent polar aprotic solvent for this transformation.
Step 6: Synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine
Dissolve the azide from Step 5 in methanol and add a catalytic amount of 10% palladium on carbon.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
To the filtrate, add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
Concentrate the reaction mixture and purify the residue by an appropriate method (e.g., crystallization or preparative HPLC) to obtain the final product as a salt. The catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The subsequent acid-catalyzed deprotection of the Boc group is also a standard and high-yielding procedure.
Applications in Drug Discovery: A Versatile Scaffold for Targeting Diverse Disease Areas
The unique structural features of 2-(3-methoxyazetidin-1-yl)ethan-1-amine make it an attractive building block for the synthesis of novel therapeutic agents across a range of disease areas. The primary amine allows for its incorporation as a key pharmacophoric element or as a linker to other molecular fragments.
Case Study: Design of a Novel Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain, and a side chain that extends into the solvent-exposed region. The 2-(3-methoxyazetidin-1-yl)ethan-1-amine building block can be strategically employed to improve the properties of such inhibitors.
Literature review of methoxyazetidine derivatives in drug discovery
Executive Summary The 3-methoxyazetidine moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a strategic compromise between the metabolic stability of small saturated heterocycles and t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-methoxyazetidine moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a strategic compromise between the metabolic stability of small saturated heterocycles and the physicochemical tuning required for oral bioavailability. As drug discovery moves away from "flatland" (sp²-rich aromatics) toward sp³-rich scaffolds, this four-membered ring system provides unique vectors for side-chain attachment while modulating basicity and lipophilicity.
This guide analyzes the synthetic accessibility, physicochemical impact, and medicinal chemistry applications of methoxyazetidine derivatives, supported by case studies and mechanistic insights.
Physicochemical Profile & Bioisosteric Utility[1]
The primary driver for incorporating a 3-methoxyazetidine unit is the modulation of basicity (pKa) and lipophilicity (LogD) without significantly increasing molecular weight.
Basicity Modulation (The "pKa Tuner")
Unsubstituted azetidine is highly basic (pKa
11.3), often leading to poor membrane permeability and high risk of hERG channel inhibition (which correlates with cationic charge at physiological pH).
The Methoxy Effect: The electron-withdrawing inductive effect (-I) of the oxygen at the 3-position pulls electron density away from the ring nitrogen.
Result: The pKa is typically lowered to the 8.5–9.7 range . This ensures a significant fraction of the molecule remains neutral at physiological pH (7.4), improving passive permeability while retaining enough basicity for solubility.
Comparative Properties Table[2]
Scaffold
Structure
pKa (Approx)
LogP (Approx)
Key ADME Feature
Piperidine
6-membered
~11.0
High
High metabolic liability (oxidation); hERG risk.
Azetidine
4-membered
~11.3
Low
High basicity limits permeability; metabolically stable ring.
3-Methoxyazetidine
4-membered
~9.5
Low-Mid
Balanced pKa; reduced hERG risk; polar surface area modulation.
3,3-Difluoroazetidine
4-membered
~7.0
Mid
Non-basic; often used to completely remove positive charge.
Structural Vectors
Unlike the chair conformation of piperidine, the azetidine ring is puckered. The 3-methoxy group projects out of the ring plane, allowing for specific vector exploration in a binding pocket that is distinct from 3- or 4-substituted piperidines.
Synthetic Methodologies
Access to 3-methoxyazetidine derivatives is well-established, with two primary routes dominating the literature: the Epichlorohydrin Route (Industrial) and the Aziridine Rearrangement (Academic/Mechanistic).
The Industrial Standard: Epichlorohydrin Route
This route is preferred for scale-up due to the low cost of starting materials. It relies on the formation of a 3-hydroxyazetidine intermediate which is subsequently methylated.
Protocol Summary:
Ring Formation: Reaction of benzhydrylamine (or benzylamine) with epichlorohydrin yields 1-benzhydryl-3-hydroxyazetidine.
Methylation: Deprotonation of the hydroxyl group (NaH) followed by trapping with methyl iodide (MeI).
Deprotection: Hydrogenolysis (
, Pd/C) or chloroethyl chloroformate (ACE-Cl) mediated deprotection to yield the secondary amine or its salt.
Visualization: Synthetic Workflow
Figure 1: Standard synthetic pathway for 3-methoxyazetidine hydrochloride.
Alternative Route: Aziridine Rearrangement
Stanković et al. (2011) described a ring expansion of 2-(bromomethyl)aziridines or their precursors. While less common for simple derivatives, this method allows for the construction of complex, highly substituted azetidine cores that are difficult to access via the epichlorohydrin route.
Medicinal Chemistry Case Studies
Case Study 1: Fragment-Based Hit Discovery (CYP121A1 Inhibitors)
Target: CYP121A1 (Mycobacterium tuberculosis).
Challenge: Identifying novel non-azole scaffolds that bind to the heme iron.
Solution: In a crystallographic fragment screen, 3-methoxyazetidine was identified as a superior hit when attached to the C-2 position of a pyrimidine core.
Outcome: The methoxy group provided specific hydrophobic interactions within the active site while the azetidine nitrogen positioned the scaffold correctly. This highlights the motif's utility as a "super-fragment" that combines polarity with hydrophobic contacts.
Reference:
Case Study 2: Solubility & Potency Optimization (RIP1 Kinase)
Target: Receptor Interacting Protein 1 (RIP1) Kinase.
Context: Optimization of the clinical candidate GDC-8264 .
Experiment: Researchers compared 3-methoxyazetidine against 3,3-difluoroazetidine side chains.
Result: While 3-methoxyazetidine provided good solubility, the 3,3-difluoroazetidine analog was ultimately selected for the clinical candidate due to superior cellular potency and permeability (LogD ~1.5).
Insight: This serves as a critical "comparative" lesson. 3-methoxyazetidine is a polarity booster, but if the target pocket is highly lipophilic or if passive permeability is the rate-limiting step, the difluoro-analog may be preferred.
Reference:
Case Study 3: hERG Avoidance Strategy
Problem: A lead compound containing a piperidine ring exhibited high hERG inhibition (
), a common liability for basic lipophilic amines.
Strategy: Ring contraction to azetidine followed by 3-methoxy substitution.
Mechanism:
Basicity Reduction: Lowering pKa from ~10.5 (piperidine) to ~9.5 (methoxyazetidine) reduces the concentration of the cationic species required for hERG blocking.
Steric Bulk: The puckered ring changes the vector, often disrupting the pi-stacking interactions common in the hERG pore.
General Finding: Multiple internal pharma datasets confirm that azetidine and 3-methoxyazetidine analogs frequently show 10-100x lower hERG affinity compared to their piperidine parents.
Safety & Metabolic Stability
Metabolic Soft Spots
While the azetidine ring itself is robust against oxidative metabolism (unlike the rapid
-oxidation of pyrrolidines), the methoxy group introduces a potential site for O-demethylation.
CYP450 Interaction: The methoxy group can be metabolized to the free alcohol (3-hydroxyazetidine), which is generally polar and rapidly excreted.
Comparison: This metabolic route is often slower and less toxic than the N-dealkylation or ring-opening pathways seen in larger heterocycles.
Chemical Stability Warning
Certain N-aryl azetidines (where the nitrogen is directly attached to an electron-deficient aromatic ring) have been reported to undergo acid-mediated ring opening or glutathione conjugation.
Mitigation: The 3-methoxy group does not exacerbate this; in fact, by inductively withdrawing electrons, it may slightly stabilize the N-C bond against certain nucleophilic attacks compared to electron-rich derivatives.
Strategic Recommendations for Drug Design
When to deploy 3-methoxyazetidine:
To Lower LogP/LogD: When a lead is too lipophilic (LogP > 4), replacing a cyclohexyl or piperidinyl group with 3-methoxyazetidine typically drops LogP by 1–2 units.
To Fix hERG: If a basic center is required for target binding but causes hERG issues, the pKa shift (~1.5 units lower than piperidine) is often the "Goldilocks" zone.
To Create Novel IP: The vector is distinct enough from standard rings to break out of crowded patent spaces.
Decision Logic Diagram
Figure 2: Decision tree for incorporating methoxyazetidine in lead optimization.
References
Hudson, S. A., et al. (2012). "Fragment Screening of the CYP121A1 Inhibitor Target." ChemMedChem, 7(11).
Patel, R. A., et al. (2020).[1] "Discovery of GDC-8264: A Novel, Potent, and Selective RIP1 Inhibitor." Journal of Medicinal Chemistry, 63(23), 14404–14423.
Stanković, S., et al. (2011).[2] "Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement." The Journal of Organic Chemistry, 76(7), 2157–2167.[2]
Lowe, D. (2015). "Azetidines: The New Piperidines?" In the Pipeline (Science/AAAS).
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for 4-membered ring properties).
The following technical guide details the thermodynamic stability profile of 2-(3-methoxyazetidin-1-yl)ethan-1-amine , a specialized heterocyclic building block. This analysis is constructed for researchers and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic stability profile of 2-(3-methoxyazetidin-1-yl)ethan-1-amine , a specialized heterocyclic building block. This analysis is constructed for researchers and drug development professionals, focusing on the interplay between ring strain, basicity, and degradation kinetics.
Technical Whitepaper | Version 1.0
Executive Summary
2-(3-methoxyazetidin-1-yl)ethan-1-amine represents a class of "high-energy" medicinal chemistry building blocks. Its value lies in the azetidine ring's ability to enforce rigid conformational vectors while lowering lipophilicity (LogD) compared to piperidine or pyrrolidine analogs. However, this utility comes at a thermodynamic cost: the molecule possesses significant ring strain (~26 kcal/mol) and dual nucleophilic centers (primary and tertiary amines).
This guide delineates the stability boundaries of this scaffold. Our analysis indicates that while the molecule is kinetically stable under standard storage conditions (
, inert atmosphere), it exhibits specific vulnerabilities to acid-catalyzed ring opening and oxidative N-dealkylation . The thermodynamic drive toward ring-opened linear isomers is the primary critical quality attribute (CQA) to monitor.
Molecular Architecture & Thermodynamic Baseline
To understand the stability profile, one must first quantify the intrinsic energy inherent in the structure.
Structural Energetics
The molecule consists of a 3-methoxyazetidine core N-linked to an ethylamine chain.
Ring Strain: The azetidine ring contributes approximately 26–27 kcal/mol of strain energy due to bond angle compression (
vs. ideal ) and torsional strain from eclipsing interactions.
Basicity (pKa): The molecule is a diamine.
(Tertiary): Predicted pKa .
(Primary): Predicted pKa .
Implication: In aqueous solution at physiological pH, both nitrogens are protonated (dicationic), which electrostatically protects the ring from nucleophilic attack. However, at pH > 11 (free base form), the primary amine becomes a potent nucleophile capable of intermolecular reactions (dimerization).
Flammable; requires standard organic solvent safety.
Degradation Mechanisms: The "Why" and "How"
The thermodynamic instability of this molecule is driven by the relief of ring strain. We identify three primary degradation pathways.
Pathway A: Acid-Catalyzed Ring Opening (Hydrolysis)
This is the dominant failure mode. Under acidic conditions (pH < 4) or in the presence of Lewis acids, the azetidine nitrogen protonates/coordinates, activating the adjacent carbons (
) toward nucleophilic attack by water or chloride ions.
Mechanism:
-like attack on the ring carbon.
Product: Linear amino-ethers or amino-alcohols (e.g., N-(2-aminoethyl)-1,3-dimethoxypropan-2-amine).
Kinetics: First-order with respect to
.
Pathway B: Oxidative N-Dealkylation
Tertiary amines are susceptible to oxidation by peroxides or atmospheric oxygen over time, forming N-oxides.
Mechanism: Formation of the Azetidine-N-oxide. This intermediate is thermally unstable and can undergo Meisenheimer rearrangement (ring expansion) or Cope elimination (if
-hydrogens are accessible and syn-coplanar, though less likely in the constrained ring).
Pathway C: Intermolecular Dimerization
In the free base form (neat liquid or high concentration solution), the primary amine of Molecule A can attack the strained ring of Molecule B.
Risk: High in concentrated free-base oils.
Mitigation: Storage as a bis-HCl or tosylate salt prevents this by protonating the nucleophile.
Visualization of Degradation Pathways
The following diagram illustrates the mechanistic flow from the stable parent to its degradation products.
Figure 1: Primary degradation pathways driven by ring strain relief and nucleophilic activity.
Experimental Profiling Protocols
To validate the stability of a specific batch, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.
Protocol: pH-Rate Stability Profiling
Objective: Determine the pH window of maximum stability (
minimum).
Preparation: Prepare 1 mM solutions of the analyte in buffers ranging from pH 1.0 to 12.0 (ionic strength
M).
Incubation: Thermostat at
(accelerated condition).
Sampling: Aliquot at
hours. Quench acidic samples with weak base immediately.
Analysis: HPLC-MS (Reverse Phase C18).
Mobile Phase: 0.1%
in Water/Acetonitrile (High pH mobile phase ensures good peak shape for basic amines).
Detection: Monitor disappearance of parent (
) and appearance of ring-opened adducts ( for hydrolysis).
Data Treatment: Plot
vs. time to derive pseudo-first-order rate constants ().
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Assess thermal safety and melting point.
Sample: 2-5 mg of the salt form (e.g., Dihydrochloride).
Exotherm: Decomposition onset. Critical Safety Limit: If exotherm onset is
above ambient, the material requires cold storage.
Stability Testing Workflow
Use this decision tree to determine storage requirements.
Figure 2: Decision matrix for handling and storage based on physical form.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling standards are mandatory for maintaining scientific integrity of the material.
Preferred Form: Isolate and store as the Dihydrochloride (2HCl) or Ditosylate salt. The protonation of both amines shuts down autopolymerization and significantly increases thermal stability.
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes N-oxide formation, which acts as a catalyst for further degradation.
Temperature:
Solids:
is sufficient for salts.
Solutions: Prepare fresh. If storage is necessary, freeze at
in non-protic solvents (e.g., DMSO). Avoid storing in water or methanol for extended periods.
Solvent Compatibility:
Compatible: DMSO, DMF, Acetonitrile, DCM.
Incompatible: Acidic water (rapid hydrolysis), Ketones (potential Schiff base formation with the primary amine).
References
Azetidine Ring Strain & Reactivity
Source: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.
Context: Establishes the ~26 kcal/mol strain energy and susceptibility to nucleophilic ring opening.
Stability of 3-Methoxyazetidine Derivatives
Source: PubChem Compound Summary for CID 13401996 (3-Methoxyazetidine).
Context: Provides baseline physical properties and safety d
Intramolecular Decomposition of Azetidines
Source: Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry.
Context: Discusses the metabolic and chemical stability issues of strained 4-membered rings (oxetanes/azetidines)
General Amine Stability
Source: Baertschi, S. W., et al. (2011).
Context: Standard protocols for pH-rate profiling and oxidative stress testing of amine-containing drugs.
Exploratory
Physicochemical Profiling of 2-(3-methoxyazetidin-1-yl)ethan-1-amine: pKa Values, Ionization Dynamics, and Experimental Methodologies
As a Senior Application Scientist navigating the complex landscape of lead optimization, understanding the exact physicochemical behavior of your building blocks is paramount. The compound 2-(3-methoxyazetidin-1-yl)ethan...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of lead optimization, understanding the exact physicochemical behavior of your building blocks is paramount. The compound 2-(3-methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7) is a highly versatile diamine scaffold increasingly utilized in drug discovery to modulate basicity, improve aqueous solubility, and tune central nervous system (CNS) penetration[1].
This technical whitepaper deconstructs the ionization profile of this molecule, explaining the structural causality behind its pKa values, and provides field-proven, self-validating experimental protocols for precise physicochemical characterization.
Structural Deconstruction and Causality of Ionization
To accurately predict and understand the pKa values of 2-(3-methoxyazetidin-1-yl)ethan-1-amine, we must isolate its functional components and evaluate their distinct electronic environments. The molecule features two ionizable basic centers: a primary aliphatic amine and a tertiary amine embedded within a 4-membered azetidine ring.
The Azetidine Core and Inductive Effects
Unsubstituted azetidine is a highly basic heterocycle with a pKa of approximately 11.29[2][3]. This high basicity is a function of its ring strain (approx. 25.4 kcal/mol), which alters the hybridization and orbital geometry of the nitrogen atom[3]. However, in our target molecule, a methoxy group is attached to the 3-position of the ring. Oxygen is highly electronegative; through the sigma bonds of the strained ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the azetidine nitrogen, stabilizing the free base and significantly lowering the basicity. As a result, the pKa of the isolated 3-methoxyazetidine fragment drops to roughly 9.68[4].
The Diamine System and Electrostatic Repulsion
The target molecule also features an ethylamine appendage. A standard primary aliphatic amine typically exhibits a pKa around 10.5. However, when two basic amines are tethered by a short aliphatic chain (an ethyl bridge), their ionization is governed by electrostatic repulsion. We can observe this in ethylenediamine, which has a macroscopic pKa1 of 6.85 and a pKa2 of 9.93[5].
When 2-(3-methoxyazetidin-1-yl)ethan-1-amine is fully protonated (di-cationic state at low pH), the two adjacent positive charges strongly repel each other. This thermodynamic instability forces the molecule to readily shed its first proton, resulting in a depressed macroscopic pKa1 (estimated between 6.5 and 7.5). The second deprotonation step (pKa2) occurs from a mono-cationic state, free from this intense repulsion, and is predicted to be 9.62[6].
Quantitative Data Summary
The table below synthesizes the empirical and predicted pKa values of the target molecule and its structural analogs to provide a comparative baseline.
Standard titration yields macroscopic pKa values, which describe the sequential loss of protons from the molecule as a whole. However, they do not specify which nitrogen is deprotonated first. Because the intrinsic basicities of the 3-methoxyazetidine nitrogen and the primary amine are relatively close, the molecule will exhibit a complex microscopic ionization pathway, existing as a mixture of two distinct mono-cationic tautomers at physiological pH.
Microscopic ionization pathways of a diamine system.
Experimental Methodologies for pKa Determination
To transition from predictive models to empirical certainty, rigorous analytical protocols must be employed. Below are two self-validating methodologies designed to extract both macroscopic and microscopic ionization constants.
Potentiometric titration is the gold standard for determining macroscopic pKa values[7]. This protocol is engineered to mimic physiological ionic strength while eliminating environmental artifacts.
Self-Validation Step: Before analyzing the target compound, the system must be validated by titrating a primary standard, Potassium Hydrogen Phthalate (KHP, pKa = 5.40). If the calculated pKa of KHP deviates by >0.05 units, the pH electrode must be recalibrated.
Step-by-Step Methodology:
Sample Preparation: Dissolve accurately weighed 2-(3-methoxyazetidin-1-yl)ethan-1-amine in a 0.15 M KCl aqueous solution to yield a 1-2 mM concentration. Causality: 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring activity coefficients remain stable throughout the titration.
Acidification: Add a precise aliquot of standardized 0.1 M HCl to drive the pH below 3.0, ensuring the molecule is fully in its di-cationic state.
Degassing: Purge the sealed titration vessel with high-purity Nitrogen (N₂) gas for 15 minutes prior to and during the experiment. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid (pKa ~6.3), which will artificially buffer the solution and severely distort the pKa1 measurement of our diamine[7].
Titration: Titrate with standardized 0.1 M KOH in 0.02 mL increments using an automated titrator. Record the pH after equilibrium is reached at each step.
Data Analysis: Export the volume vs. pH data into non-linear regression software (e.g., SiriusT3 or Refinement Pro) to fit the curve to the Bjerrum function and extract pKa1 and pKa2.
Self-validating potentiometric titration workflow for pKa determination.
Protocol B: NMR Titration (Microscopic pKa)
To determine the microscopic constants (k1, k2, k3, k4), potentiometry is insufficient. We must use ¹H-NMR titration to observe the localized electron density changes at each nitrogen center as a function of pH.
Step-by-Step Methodology:
Preparation: Dissolve the compound in D₂O containing 0.15 M KCl. Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
pH Adjustment:* Adjust the pD (pH*) of multiple sample aliquots ranging from pD 2.0 to 12.0 using dilute DCl and NaOD. Causality: Using deuterated acids/bases prevents the introduction of H₂O, which would cause a massive solvent peak that obscures the aliphatic proton signals.
Data Acquisition: Acquire ¹H-NMR spectra for each aliquot. Track the chemical shift (δ) of the CH₂ protons adjacent to the primary amine, and the CH protons of the azetidine ring.
Deconvolution: As a nitrogen atom deprotonates, the adjacent protons become more shielded, and their NMR signals shift upfield. By plotting the chemical shift of the distinct proton environments against the pH*, and fitting the data to the Henderson-Hasselbalch equation, the specific micro-constants for each nitrogen can be mathematically isolated.
Implications for Drug Development
Understanding the ionization profile of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is critical for predicting its pharmacokinetic behavior. With a pKa2 of ~9.62, this compound will exist predominantly (>99%) in a protonated, cationic state at the physiological pH of 7.4[8].
While this guarantees excellent aqueous solubility, the permanent positive charge at physiological pH drastically lowers the effective lipophilicity (LogD7.4 will be significantly lower than LogP). Consequently, passive membrane diffusion across the blood-brain barrier (BBB) or gastrointestinal tract will be limited. If this moiety is incorporated into a lead compound, researchers must anticipate that cellular uptake will likely rely on active transporter mechanisms rather than passive transcellular permeation[3]. Furthermore, highly basic amines are known to sequester in acidic lysosomes (lysosomal trapping) and can carry a higher risk of hERG channel liability and phospholipidosis[8], necessitating careful monitoring during in vitro safety pharmacology assays.
References
1.[6] ChemicalBook. "2-(3-methoxyazetidin-1-yl)ethanamine hydrochloride". ChemicalBook. Available at:
2.[1] Key Organics. "911300-65-7 | 2-(3-methoxyazetidin-1-yl)ethan-1-amine". Key Organics. Available at:
3. Ataman Kimya. "ETHYLENEDIAMINE". Ataman Chemicals. Available at:
4.[2] Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". CLOCKSS. Available at:
5.[3] BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery". BenchChem. Available at:
6.[5] National Institutes of Health. "Ethylenediamine | C2H8N2 | CID 3301". PubChem. Available at:
7.[7] BenchChem. "A Technical Guide to the Physicochemical Properties of Ethylenediamine-N,N'-disuccinic Acid (EDDS)". BenchChem. Available at:
8.[4] LookChem. "Cas 110925-17-2, 3-METHOXY-AZETIDINE". LookChem. Available at:
9.[8] BenchChem. "3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3". BenchChem. Available at:
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 911300-65-7
Document Type: Technical Safety & Handling Protocol
Version: 1.0 (Research Use Only)
Executive Summary & Chemical Identity
2-(3-methoxyazetidin-1-yl)ethan-1-amine is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 3-methoxyazetidine motif—a structural surrogate for morpholine or piperidine that offers altered metabolic stability and lipophilicity profiles.
As a 1,2-diamine derivative featuring both a strained azetidine ring (tertiary amine) and a primary ethylamine tail, this compound exhibits aggressive basicity and nucleophilicity . It must be treated as a Class 1B Corrosive . This guide synthesizes available vendor data and Structure-Activity Relationship (SAR) protocols to establish a self-validating safety standard for research environments.
Chemical Specifications
Property
Data
Note
IUPAC Name
2-(3-methoxyazetidin-1-yl)ethan-1-amine
CAS Number
911300-65-7
Molecular Formula
C₆H₁₄N₂O
Molecular Weight
130.19 g/mol
Physical State
Liquid (Viscous oil)
Hygroscopic; absorbs CO₂ from air.
Predicted pKa
~9.6 (Primary amine), ~8.5 (Ring N)
Highly basic.
Solubility
Miscible in water, MeOH, DCM, DMSO
Exothermic dissolution in water.
Hazard Identification (GHS Classification)
Note: In the absence of a harmonized regulatory SDS for this specific research chemical, the following classification is derived from the structural analog 2-(1-methylazetidin-3-yl)ethan-1-amine and general aliphatic diamine hazards.
Core Hazards
Signal Word:DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage (Skin Corr.[1][2] 1B).
H318: Causes serious eye damage (Eye Dam. 1).
H302: Harmful if swallowed (Acute Tox. 4).
H335: May cause respiratory irritation (STOT SE 3).[3]
Mechanistic Insight
The primary amine moiety (-NH2) on the ethyl chain is unhindered and highly basic (pKa ~9.6). Upon contact with biological tissue, it rapidly saponifies lipids and denatures proteins (liquefactive necrosis). The azetidine ring adds strain energy, potentially increasing reactivity compared to linear diamines.
Safe Handling & Engineering Controls
The "Zero-Contact" Protocol
For corrosive amines, standard "careful handling" is insufficient. Adopt a Zero-Contact methodology.
Engineering Controls
Primary Containment: All transfers must occur within a certified Chemical Fume Hood.
Atmosphere: Handle under inert atmosphere (Nitrogen/Argon) where possible to prevent carbonate formation (crusting) which can generate dust hazards.
Personal Protective Equipment (PPE) Matrix
Zone
Requirement
Rationale
Eyes
Chemical Splash Goggles + Face Shield
Standard safety glasses are insufficient against corrosive liquids that can cause permanent blindness instantly.
Speed is the only variable you control. Damage from amines is progressive.
Eye Contact:
Action: Irrigate immediately for minimum 30 minutes .
Mechanism: Amines penetrate the cornea faster than acids. Do not stop rinsing until medical help arrives.[2][4]
Skin Contact:
Action: Drench with water.[2] Remove contaminated clothing under the shower.
Caution: Do not use vinegar (acid) to neutralize burns on skin; the heat of neutralization can worsen tissue damage. Use water only.
Inhalation:
Action: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.
Note: Pulmonary edema (fluid in lungs) may be delayed up to 24 hours.
Visualization: Emergency Decision Tree
Figure 2: Rapid response decision tree for exposure incidents.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and will absorb CO₂ to form carbamates (white crust), which alters stoichiometry.
Unlocking the Therapeutic Potential of 2-(3-Methoxyazetidin-1-yl)ethan-1-amine Derivatives: A Guide to Biological Target Identification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure impart favorable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity compared to more flexible acyclic or larger ring systems[1][2]. These characteristics make azetidine-containing compounds highly attractive for designing potent and selective modulators of diverse biological targets[2][3].
This guide focuses on the 2-(3-methoxyazetidin-1-yl)ethan-1-amine scaffold, a structure distinguished by three key features:
The Azetidine Core: Provides a rigid, sp³-rich framework, offering defined vectors for substituent placement and potentially reducing the entropic penalty of binding to a biological target[4].
The 3-Methoxy Group: Modulates local electronics and lipophilicity and can act as a hydrogen bond acceptor, influencing target engagement.
The Ethan-1-amine Side Chain: A crucial pharmacophoric element, particularly the primary amine, which can act as a hydrogen bond donor and, if protonated at physiological pH, engage in key ionic interactions with target proteins. This moiety mimics the structure of endogenous monoamine neurotransmitters, suggesting a range of potential neurological targets.
This document serves as a comprehensive technical resource for identifying and validating the biological targets of novel derivatives based on this promising scaffold. It synthesizes established principles with actionable experimental strategies, providing the causality behind methodological choices to empower researchers in their drug discovery efforts.
Part 1: High-Priority Potential Target Classes
Based on the structural features of the core scaffold and the known activities of related azetidine derivatives, several high-priority biological target classes can be proposed.
Monoamine Transporters
The structural resemblance of the 2-(azetidin-1-yl)ethan-1-amine moiety to endogenous monoamines (e.g., dopamine, norepinephrine, serotonin) and known transporter ligands makes this target class a primary focus.
Rationale & Precedent:
The most compelling evidence comes from studies on lobelane analogs, where replacing the central piperidine ring with an azetidine resulted in potent inhibitors of the vesicular monoamine transporter-2 (VMAT2)[5][6][7]. These analogs demonstrated high affinity, with Kᵢ values in the nanomolar range for inhibiting dopamine uptake into synaptic vesicles[5][6]. VMAT2 is responsible for packaging cytosolic monoamines into vesicles for subsequent release, a critical step in neurotransmission. Inhibition of VMAT2 can profoundly alter monoaminergic signaling.
The ethylamine side chain is a classic pharmacophore for interacting with the family of solute carrier 6 (SLC6) transporters, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The protonated amine can form a critical salt bridge in the binding pocket, while the azetidine ring explores hydrophobic subpockets.
Potential Targets:
Vesicular Monoamine Transporter 2 (VMAT2): Inhibition could be therapeutic in conditions like substance abuse (e.g., methamphetamine addiction)[5][6].
Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT): Modulation of these transporters is a cornerstone of treatments for depression, ADHD, and other neuropsychiatric disorders.
Diagram: Proposed inhibition of VMAT2 by an azetidine derivative.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest class of "druggable" proteins and are a highly probable target family for azetidine derivatives[8]. The rigid scaffold can effectively orient pharmacophoric groups into the seven-transmembrane binding pockets.
Rationale & Precedent:
The literature contains numerous examples of azetidine-containing molecules that modulate GPCR activity:
Chemokine Receptors: A series of 4-azetidinyl-1-aryl-cyclohexanes were discovered as potent and selective antagonists of the CC chemokine receptor-2 (CCR2), a target for inflammatory diseases[9].
Opioid Receptors: Aminoalkylazetidines have been identified as novel ligands for the ORL1 (nociceptin) receptor, a target for pain and other CNS disorders[10].
Metabolic Receptors: Azetidine derivatives have been developed as antagonists of the free fatty acid receptor 2 (FFA2) and agonists of the Takeda G-protein receptor 5 (TGR5), both of which are implicated in metabolic and inflammatory diseases[11][12].
Dopamine Receptors: Certain azetidine derivatives have been synthesized and evaluated as dopamine D2 and D4 receptor antagonists, relevant for treating schizophrenia[13].
Potential Targets:
Dopaminergic & Serotonergic Receptors: Given the ethylamine side chain.
Adrenergic Receptors: For potential cardiovascular or CNS effects.
Orphan GPCRs: Phenotypic screening may reveal activity at less-studied GPCRs.
Enzymes
The unique chemical properties of the strained azetidine ring can be exploited to design enzyme inhibitors that function through various mechanisms.
Rationale & Precedent:
Serine Hydrolases: Azetidine-piperazine di-amides act as potent, selective, and reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase that degrades the endocannabinoid 2-AG[1][14]. This makes MAGL a target for treating inflammatory pain and neurodegenerative disorders. Similarly, azetidine-2,4-diones are potent acylating inhibitors of serine proteases like human leukocyte elastase (HLE)[15][16].
Dehydrogenases: Azetidine-2-carbonitriles have been optimized as potent and selective inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in parasite pyrimidine biosynthesis, highlighting their potential as antimalarial agents[17].
The ability of small molecules to modulate the function of ion channels is critical in many therapeutic areas, particularly in cardiovascular and neurological diseases.
Rationale & Precedent:
The most prominent example is Azelnidipine , an approved dihydropyridine-based drug that incorporates an azetidine ring. It functions as a calcium channel blocker and is used as an antihypertensive agent[4]. This precedent confirms that the azetidine moiety is compatible with ion channel modulation. The positively charged amine on the 2-(3-methoxyazetidin-1-yl)ethan-1-amine scaffold could potentially interact with negatively charged residues within the pore or gating machinery of various ion channels.
Potential Targets:
Voltage-Gated Calcium Channels (VGCCs)
Voltage-Gated Sodium Channels (VGSCs)
Potassium Channels (e.g., hERG, for which off-target activity must be carefully assessed[9]).
Target Class
Rationale / Structural Analogy
Known Azetidine Examples
Therapeutic Area
Reference(s)
Monoamine Transporters
Ethan-1-amine side chain mimics endogenous monoamines.
Part 2: A Systematic Framework for Target Identification & Validation
Identifying the specific molecular target(s) of a novel compound series is a critical and often challenging step in drug discovery[15]. A multi-pronged approach combining computational, target-based, and phenotypic strategies is most effective.
Diagram: Integrated workflow for biological target identification.
Computational Approaches (In Silico)
Causality: Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate and prioritize hypotheses. By leveraging vast databases of known bioactive molecules, these techniques can identify potential targets based on structural and electronic similarities to your compounds of interest.
Methodology: Ligand-Based Virtual Screening
Database Selection: Utilize large chemical databases such as ChEMBL, PubChem, or proprietary internal databases[17].
Query Definition: Use the 2-(3-methoxyazetidin-1-yl)ethan-1-amine core structure as a query.
Similarity Metric: Employ 2D fingerprinting methods (e.g., ECFP4, FCFP6) and a similarity threshold (e.g., Tanimoto coefficient > 0.85) to find structurally related compounds.
Target Annotation Analysis: Analyze the annotated biological targets of the retrieved similar compounds. A frequent recurrence of a specific target or target family (e.g., VMAT2, CCR2) strongly suggests it as a hypothesis for your derivative series.
Target-Based Screening
Causality: This is the most direct approach to confirm or refute hypotheses generated computationally or from the literature. By testing the compounds directly against a panel of purified proteins or receptor-expressing cells, you obtain quantitative measures of interaction, such as IC₅₀ (for inhibitors) or EC₅₀/Kᵢ (for agonists/antagonists).
Protocol: Broad-Spectrum GPCR Profiling (Example)
This protocol describes a typical fee-for-service screen (e.g., Eurofins SafetyScreen, ThermoFisher Target-Specific Profiling).
Compound Preparation: Solubilize test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Perform serial dilutions as required by the screening service.
Assay Selection: Select a primary screening panel covering major GPCR families, with a particular focus on monoaminergic, chemokine, and opioid receptors based on the hypotheses in Part 1. Assays are typically radioligand binding assays.
Primary Screen: Compounds are initially tested at a single high concentration (e.g., 10 µM) to identify initial "hits." A significant percent inhibition of radioligand binding (e.g., >50%) flags a compound for follow-up.
Dose-Response Analysis: For primary hits, perform a full dose-response curve (e.g., 8-10 concentrations) to determine the potency (Kᵢ or IC₅₀).
Functional Validation: Hits from binding assays must be confirmed in a functional assay (e.g., cAMP measurement for Gₛ/Gᵢ-coupled receptors, or calcium flux for Gᵩ-coupled receptors) to determine if the compound is an agonist, antagonist, or allosteric modulator.
Phenotypic Screening and Target Deconvolution
Causality: Phenotypic screening identifies compounds based on their effect in a complex biological system (e.g., a cell or whole organism) without prior knowledge of the target[15]. This approach is powerful for discovering novel mechanisms of action. If a desirable phenotype is observed, subsequent "target deconvolution" or "target identification" experiments are required to find the molecular target responsible for the effect[3].
Protocol: Affinity Chromatography-Mass Spectrometry
This chemical proteomics approach uses an immobilized version of the bioactive compound to "pull down" its binding partners from a cell lysate.
Probe Synthesis:
Synthesize an analog of the most potent azetidine derivative that incorporates a linker and an affinity tag (e.g., biotin). Causality: The linker's attachment point must be carefully chosen based on Structure-Activity Relationship (SAR) data to avoid disrupting the key binding interactions.
Validate that the tagged probe retains its biological activity in the phenotypic assay. A significant loss of activity indicates that the tag interferes with target binding.
Affinity Matrix Preparation:
Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.
Prepare a control matrix with beads alone or beads coated with a structurally similar but biologically inactive analog to control for non-specific binding.
Protein Pull-Down:
Prepare a native protein lysate from the cells used in the phenotypic screen.
Incubate the lysate with the probe-coated beads and control beads (e.g., for 2-4 hours at 4°C).
For enhanced specificity, a competition experiment can be performed where the lysate is co-incubated with the beads and an excess of the free, untagged bioactive compound. True binding partners will be outcompeted and show reduced abundance in this sample.
Elution and Proteomic Analysis:
Wash the beads extensively with lysis buffer to remove non-specific binders.
Elute the bound proteins (e.g., using SDS-PAGE sample buffer and heat).
Separate the proteins by SDS-PAGE and perform in-gel tryptic digestion, or perform on-bead digestion.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
True target candidates are proteins that are significantly enriched in the active probe pull-down compared to the inactive control and whose binding is significantly reduced in the competition experiment.
Conclusion
The 2-(3-methoxyazetidin-1-yl)ethan-1-amine scaffold represents a promising starting point for the development of novel therapeutics. Its structural features suggest a high probability of interaction with key target classes in the central nervous system and beyond, including monoamine transporters, GPCRs, and various enzymes. By employing a systematic and logical framework for target identification—beginning with computational analysis, progressing to direct target-based screening, and leveraging unbiased phenotypic approaches—researchers can effectively deconvolve the mechanism of action of novel derivatives. The experimental protocols and strategic insights provided in this guide offer a robust foundation for unlocking the full therapeutic potential of this versatile chemical series.
References
Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6596-6606. [Link]
Moreira, R., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry, 51(8), 2437-2446. [Link]
Azzarelli, J. M., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243. [Link]
Moreira, R., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. ResearchGate. [Link]
Fisher, M. J., et al. (2014). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. Journal of Medicinal Chemistry, 57(8), 3367-3389. [Link]
Singh, S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]
Lukens, A. K., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 441-446. [Link]
Kaur, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Taylor & Francis Online. (2021). Azetidine – Knowledge and References. Taylor & Francis. [Link]
Ali, A., et al. (2018). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. [Link]
Xu, J., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(7), 540-544. [Link]
Le Grognec, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8560-8564. [Link]
Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]
Teshima, K., et al. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3108. [Link]
Singh, S., et al. (2021). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. [Link]
Rocky, M. T., et al. (2020). GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 319(2), G119-G133. [Link]
Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2464. [Link]
Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake. University of Kentucky. [Link]
Synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The azetidine...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The azetidine motif is a key structural component in numerous biologically active compounds, offering a unique three-dimensional scaffold that can enhance binding affinity and modulate physicochemical properties.[1][2] The methoxy substitution on the azetidine ring can further influence lipophilicity and metabolic stability, making this compound a versatile intermediate for the synthesis of novel therapeutics.[1] This document outlines a reliable and efficient two-step synthetic route commencing from the commercially available 3-methoxyazetidine hydrochloride.
Introduction to the Synthetic Strategy
The synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is most effectively achieved through a two-step process:
N-Alkylation of 3-methoxyazetidine: This step involves the reaction of 3-methoxyazetidine with a suitable 2-carbon electrophile bearing a protected primary amine.
Deprotection: The subsequent removal of the protecting group to unveil the desired primary amine functionality.
This strategy is advantageous as it prevents undesirable side reactions, such as the dialkylation of the primary amine, and allows for a more controlled and higher-yielding synthesis.
Visualizing the Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Step-by-step preparation of 2-(3-methoxyazetidin-1-yl)ethan-1-amine from azetidine precursors
[1] Executive Summary This application note details the synthetic preparation of 2-(3-methoxyazetidin-1-yl)ethan-1-amine , a critical diamine building block used in medicinal chemistry. The azetidine ring offers a rigid,...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This application note details the synthetic preparation of 2-(3-methoxyazetidin-1-yl)ethan-1-amine , a critical diamine building block used in medicinal chemistry. The azetidine ring offers a rigid, low-molecular-weight scaffold that improves metabolic stability and solubility compared to flexible alkyl chains, while the methoxy group modulates lipophilicity (
).
We present two distinct, validated protocols tailored to different operational scales:
Protocol A (The Nitrile Route): A scalable, cost-effective pathway utilizing cyanomethylation followed by reduction. Ideal for multi-gram to kilogram synthesis.
Protocol B (The Carbamate Route): A high-fidelity, two-step sequence using
-Boc-2-bromoethylamine. Ideal for discovery chemistry and library synthesis where purification ease is paramount.
Strategic Retrosynthesis & Pathway Selection[1]
The synthesis hinges on the nucleophilic attack of the secondary amine (3-methoxyazetidine) onto an electrophilic ethylamine equivalent.
Pathway Visualization[1]
Figure 1: Retrosynthetic disconnection showing the Nitrile (Route A) and Carbamate (Route B) pathways.[1][2]
Experimental Protocols
Protocol A: The Nitrile Route (Scalable)
Rationale: This route avoids expensive protected linkers. The intermediate nitrile is often crystalline or easily purified by distillation/column, ensuring high purity before the final reduction.
Step 1: Preparation of 2-(3-methoxyazetidin-1-yl)acetonitrile
Setup: Charge a round-bottom flask with 3-methoxyazetidine HCl (10.0 g, 81 mmol) and anhydrous MeCN (100 mL).
Base Addition: Add finely powdered
(33.6 g, 243 mmol) in one portion. The suspension is stirred at room temperature (RT) for 15 minutes.
Alkylation: Cool the mixture to 0°C. Add chloroacetonitrile (6.7 g, 89 mmol) dropwise over 20 minutes to control the exotherm.
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS (
).
Workup: Filter the solids (inorganic salts) through a Celite pad. Rinse the cake with MeCN. Concentrate the filtrate under reduced pressure.
Purification: The residue is typically a yellow oil. Purify via silica gel flash chromatography (0-5% MeOH in DCM) to yield the nitrile as a colorless oil.
Yield Target: 85–90%.
Step 2: Reduction to 2-(3-methoxyazetidin-1-yl)ethan-1-amine
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.0 eq), THF (anhydrous).
Setup: Flame-dry a 3-neck flask under Nitrogen (
). Add LiAlH (2.0 M in THF, 1.5 eq) and cool to 0°C.
Addition: Dissolve the nitrile intermediate from Step 1 in anhydrous THF (5 vol). Add this solution dropwise to the LiAlH
suspension, maintaining internal temperature <10°C.
Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 2–4 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL water (where = grams of LiAlH used).
mL 15% NaOH solution.
mL water.
Isolation: Stir the granular white precipitate for 30 mins. Filter and wash with THF. Dry the filtrate over
and concentrate.
Final Product: The resulting amine is a pale yellow oil.[3] It is often stored as the dihydrochloride salt (precipitated by adding 4M HCl in dioxane to the oil).
Protocol B: The Carbamate Route (High Fidelity)
Rationale: Ideal for discovery labs. Uses
-Boc-2-bromoethylamine, avoiding strong reducing agents and allowing for easy UV-directed purification.
Reaction: Dissolve the intermediate in DCM (5 mL). Add TFA (5 mL) at 0°C.
Stir: Stir at RT for 2 hours.
Free-Basing: Concentrate the volatiles. The residue is the TFA salt. To obtain the free base, redissolve in MeOH and pass through a strong anion exchange cartridge (SAX) or treat with basic resin. Alternatively, use directly in the next step if basic conditions are employed.
Application Note: Reagents and Protocols for the Reductive Amination of 3-Methoxyazetidine
A Mechanistic Guide to Chemoselective N-Alkylation in Drug Development Introduction & Strategic Context In modern medicinal chemistry, the incorporation of strained four-membered heterocycles is a proven strategy to impr...
Author: BenchChem Technical Support Team. Date: March 2026
A Mechanistic Guide to Chemoselective N-Alkylation in Drug Development
Introduction & Strategic Context
In modern medicinal chemistry, the incorporation of strained four-membered heterocycles is a proven strategy to improve the physicochemical properties of drug candidates. Specifically, 3-methoxyazetidine is frequently utilized to lower lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability compared to larger pyrrolidine or piperidine rings[1].
The premier method for functionalizing this scaffold is reductive amination —a one-pot condensation and reduction process that couples the azetidine with an aldehyde or ketone to yield a complex tertiary amine. Because azetidines are strained and potentially susceptible to ring-opening under harsh conditions, selecting the appropriate mild hydride reagent is critical for maximizing yield and chemoselectivity.
Mechanistic Causality: The Iminium Imperative
To master the reductive amination of 3-methoxyazetidine, one must understand the causality of the reaction mechanism. 3-Methoxyazetidine is a secondary amine . When it condenses with a carbonyl compound, it cannot form a neutral imine because it lacks a second N-H proton. Instead, it forms a permanently charged iminium ion intermediate.
This permanent positive charge makes the iminium species highly electrophilic. Consequently, it can be reduced by mild hydride donors that are otherwise too weak to reduce the neutral starting aldehyde or ketone[2]. This difference in electrophilicity is the physical basis for the reaction's chemoselectivity. Furthermore, because the final product is a tertiary amine, it cannot form an iminium ion with a second equivalent of the carbonyl, inherently preventing the over-alkylation issues commonly seen with primary amines.
Mechanistic pathway of 3-methoxyazetidine reductive amination.
Reagent Selection Matrix
The choice of reducing agent dictates the solvent system, reaction kinetics, and safety profile of the workflow. Below is a quantitative and qualitative summary of the industry-standard reagents[2][3][4].
Reagent
Chemical Formula
Ideal Solvents
Chemoselectivity
Toxicity / Handling
Best Application for 3-Methoxyazetidine
Sodium Triacetoxyborohydride (STAB)
NaBH(OAc)₃
DCE, DCM, THF
High (Reduces iminium selectively at pH 5-7)
Low / Moisture sensitive
Standard bench-scale reactions with aldehydes or unhindered ketones.
2-Picoline Borane (pic-BH₃)
C₆H₇N·BH₃
MeOH, EtOH, H₂O
High (Stable in protic media)
Low / Highly stable solid
Green chemistry, large-scale synthesis, or when protic solvents are required.
Sodium Cyanoborohydride
NaCNBH₃
MeOH, THF
Moderate (Requires strict pH control)
High (Risk of HCN gas)
Historically used for hindered ketones; largely phased out due to toxicity.
Titanium Isopropoxide + NaBH₄
Ti(OiPr)₄ + NaBH₄
THF, EtOH
Low (Strong reductant)
Moderate
Highly sterically hindered ketones where standard iminium formation fails.
Workflow Decision Logic
To ensure a self-validating experimental design, researchers should follow a logical decision tree based on the steric encumbrance of the carbonyl and the solubility requirements of the substrates.
Reagent selection decision matrix for 3-methoxyazetidine reductive amination.
Self-Validating Experimental Protocols
Protocol A: Standard Direct Reductive Amination using STAB
This protocol utilizes [2] and is ideal for standard aldehydes and unhindered ketones[1].
Step-by-Step Methodology:
Iminium Pre-formation: In an oven-dried flask under nitrogen, dissolve the carbonyl compound (1.0 equiv) and 3-methoxyazetidine (or its HCl salt, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Acid Catalysis: If utilizing the HCl salt of the azetidine, add an organic base like DIPEA (1.1 equiv) to liberate the free amine. If reacting with a ketone, add glacial acetic acid (1.0–2.0 equiv) to lower the pH to ~5. Stir at room temperature for 30–60 minutes.
Causality: Pre-forming the iminium ion before adding the reductant prevents the competitive, premature reduction of the carbonyl starting material.
Hydride Delivery: Cool the reaction to 0 °C. Add STAB (1.5–2.0 equiv) portion-wise over 5 minutes.
Causality: STAB is moisture sensitive. Portion-wise addition controls the exothermic release of hydrogen gas if trace water is present in the solvent.
Reaction Maturation: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor via LC-MS.
Quench and Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Protic/Green Amination using 2-Picoline Borane
This protocol utilizes [5], an exceptionally stable, non-toxic alternative to NaCNBH₃, ideal for substrates requiring protic solvents like methanol[3].
Step-by-Step Methodology:
Reaction Setup: Dissolve the carbonyl compound (1.0 equiv) and 3-methoxyazetidine (1.1 equiv) in methanol (0.2 M).
One-Pot Reduction: Add 2-picoline borane (1.2 equiv) directly to the mixture, followed by a catalytic amount of acetic acid (10 mol%).
Causality: Because 2-picoline borane is highly stable against hydrolysis and methanolysis, it will not rapidly degrade in protic solvents. This allows for a true "one-pot" setup where iminium formation and reduction occur simultaneously without wasting the hydride donor[3].
Maturation: Stir at room temperature for 2–12 hours.
Workup: Evaporate the methanol under reduced pressure. Partition the resulting residue between ethyl acetate and 1M NaOH (to neutralize the picoline byproduct). Extract the aqueous layer with ethyl acetate (2x), dry the organics over MgSO₄, and concentrate.
Troubleshooting & Analytical Validation
To ensure the protocol acts as a self-validating system , integrate the following analytical checks:
Ninhydrin Stain Orthogonality: 3-Methoxyazetidine is a secondary amine and will stain strongly (typically dark purple/blue) on a TLC plate treated with ninhydrin. The desired product is a tertiary amine, which will not stain with ninhydrin. The disappearance of the ninhydrin-active spot provides rapid, visual confirmation of complete conversion.
Gas Evolution Check: During the NaHCO₃ quench in Protocol A, active bubbling indicates that unreacted STAB or acetic acid is being successfully neutralized. A lack of bubbling may indicate the STAB reagent was degraded prior to use, prompting a reagent quality check.
Over-alkylation Impossibility: If mass spectrometry shows higher-than-expected molecular weights, it is not due to over-alkylation. Because 3-methoxyazetidine becomes a tertiary amine upon first alkylation, it cannot form a subsequent iminium ion. High-mass impurities are instead likely due to aldol condensation of the starting carbonyl prior to amination.
References
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[Link]
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron.[Link]
Various Authors. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.[Link]
Various Authors. (2024). Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. PMC (PubMed Central). [Link]
Incorporating 2-(3-methoxyazetidin-1-yl)ethan-1-amine into peptide backbones
Application Note & Protocols Topic: Incorporating 2-(3-methoxyazetidin-1-yl)ethan-1-amine into Peptide Backbones for Novel Peptidomimetic Development Audience: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Incorporating 2-(3-methoxyazetidin-1-yl)ethan-1-amine into Peptide Backbones for Novel Peptidomimetic Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Nature's Alphabet
The twenty proteinogenic amino acids provide a remarkable toolkit for biological function, but modern therapeutic challenges demand innovation beyond nature's selection. The strategic incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of contemporary drug discovery, offering a powerful method to engineer molecules with superior pharmacological profiles.[1] By modifying the peptide backbone, researchers can enhance proteolytic stability, fine-tune receptor affinity, and impose specific conformational constraints to optimize bioactivity.
The azetidine ring, a four-membered nitrogenous heterocycle, has emerged as a compelling structural motif in this field.[2] As a constrained analog of proline, azetidine-2-carboxylic acid can significantly alter peptide secondary structure, often inducing turn-like conformations and increasing flexibility compared to its five-membered counterpart.[3][4][5] This application note moves beyond simple proline replacement to explore the incorporation of a more complex, functionalized azetidine building block: 2-(3-methoxyazetidin-1-yl)ethan-1-amine .
This unique moiety introduces a tertiary amine within a constrained ring system, appended by a flexible ethylamine linker. Its incorporation creates a peptidomimetic that is neither a simple side-chain modification nor a direct backbone replacement, but a hybrid structure with the potential to influence backbone topology, introduce a site for protonation, and project a methoxy group for potential hydrogen bonding. This guide provides a comprehensive framework for the synthesis of the necessary Fmoc-protected building block, its efficient incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and protocols for final cleavage and characterization.
Section 1: The Custom Building Block: Synthesis and Protection
The success of any non-natural peptide synthesis hinges on the quality and design of the monomer building block. For compatibility with the most common and versatile method of peptide synthesis, Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS), the building block must possess a temporary N-terminal protecting group that is labile to base, while any other reactive functionalities are protected by acid-labile groups.[6][7] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for temporary Nα-amino protection due to its clean and rapid removal with a mild base like piperidine, which leaves acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker intact—a principle known as orthogonality.[7][8][9]
Protocol 1: Synthesis of Fmoc-N-(2-(3-methoxyazetidin-1-yl)ethyl)amine
This protocol outlines a plausible synthetic route to the required Fmoc-protected building block. The core strategy involves the N-alkylation of 3-methoxyazetidine followed by selective protection of the primary amine.
Causality Behind the Method: The primary amine of the ethanamine moiety is the point of peptide bond formation. Therefore, it must be protected with the Fmoc group. The tertiary amine of the azetidine ring is significantly less nucleophilic and sterically hindered, and generally does not require protection during standard peptide coupling reactions. The synthesis begins with a commercially available or synthesized azetidine precursor, which is then coupled to a protected ethanamine synthon before final Fmoc protection.
Caption: Synthetic pathway for the Fmoc-protected building block.
Step-by-Step Methodology:
N-Alkylation:
To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add a mild inorganic base like potassium carbonate (3.0 eq).
Add N-Boc-2-bromoethylamine (1.1 eq) to the mixture.
Heat the reaction to 60-70 °C and stir overnight. Monitor reaction completion by TLC or LC-MS.
Upon completion, filter the mixture to remove the base and concentrate the filtrate under reduced pressure. Purify the resulting crude product, Boc-N-(2-(3-methoxyazetidin-1-yl)ethyl)amine, by column chromatography.
Boc Deprotection:
Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.
Remove the solvent and excess TFA under reduced pressure. The crude product, 2-(3-methoxyazetidin-1-yl)ethan-1-amine, is often obtained as a TFA salt and can be used directly in the next step after neutralization or careful pH adjustment.
Fmoc Protection:
Dissolve the crude amine from the previous step in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.[8]
Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise while stirring vigorously at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product, Fmoc-N-(2-(3-methoxyazetidin-1-yl)ethyl)amine , by flash chromatography to yield a white solid.
Characterization: Confirm the identity and purity of the final building block using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Section 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis
The core of SPPS is a cyclical process of deprotection and coupling performed on a growing peptide chain anchored to an insoluble resin support.[10][11][12] This method's primary advantage is the ability to use excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration.[11]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Key Considerations for Incorporating the Azetidine Building Block
The introduction of nnAAs, particularly those with steric bulk or unusual electronic properties, can pose challenges to standard SPPS protocols.[1]
Steric Hindrance: The azetidine moiety is a secondary amine derivative, which is inherently more sterically hindered than a primary amine. This can slow down coupling kinetics, potentially leading to incomplete reactions and deletion sequences.[13]
Coupling Reagent Choice: To overcome steric hindrance, the choice of coupling reagent is critical. Standard carbodiimides like DCC or DIC may be insufficient.[13] More potent activating reagents are required to form a highly reactive ester of the incoming amino acid, thereby accelerating the reaction. Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) are the reagents of choice for such "difficult" couplings.[13][14][15]
Coupling Reagent
Class
Reactivity
Key Advantages & Considerations
DIC/HOBt
Carbodiimide
Moderate
Cost-effective for standard couplings; may be insufficient for hindered nnAAs.[14]
HBTU/HCTU
Uronium/Aminium
High
Highly efficient, good for most sequences. HCTU is slightly more reactive.[13]
HATU
Uronium/Aminium
Very High
Generally considered one of the most effective reagents for minimizing racemization and coupling hindered amino acids.[15] Requires a non-nucleophilic base (e.g., DIPEA).
PyBOP
Phosphonium
High
Offers high coupling efficiency with low racemization risk.[14] Byproducts can be more difficult to wash away.
Protocol 2: Automated Solid-Phase Synthesis
This protocol describes the incorporation of Fmoc-N-(2-(3-methoxyazetidin-1-yl)ethyl)amine into a model peptide sequence (e.g., Ac-Gly-X -Phe-NH₂, where X is the custom residue) on an automated microwave peptide synthesizer.
Materials:
Rink Amide AM resin (to yield a C-terminal amide).
Standard Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH).
Custom building block: Fmoc-N-(2-(3-methoxyazetidin-1-yl)ethyl)amine.
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[8]
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the synthesizer's reaction vessel.
First Amino Acid Coupling (Fmoc-Phe-OH):
Perform an initial Fmoc deprotection on the Rink Amide linker.
Couple Fmoc-Phe-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF. Microwave irradiation (e.g., 5 minutes at 75°C) can significantly accelerate this step.[13]
Wash the resin thoroughly with DMF.
Incorporation of the Custom Building Block (X):
Deprotection: Remove the Fmoc group from the resin-bound Phenylalanine with 20% piperidine/DMF.
Wash: Wash the resin extensively with DMF to remove all traces of piperidine.
Coupling (Critical Step): In a separate vial, pre-activate the custom building block, Fmoc-N-(2-(3-methoxyazetidin-1-yl)ethyl)amine (4 eq), with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-5 minutes.[13]
Add the activated solution to the deprotected peptide-resin.
Allow the coupling reaction to proceed. For this sterically hindered residue, extend the reaction time (e.g., 30-60 minutes at room temperature, or 10 minutes with microwave heating). A double coupling (repeating the coupling step with a fresh solution) may be necessary to ensure the reaction goes to completion.[13]
Wash: Wash the resin thoroughly with DMF.
Third Amino Acid Coupling (Fmoc-Gly-OH):
Deprotect the Fmoc group from the newly added custom residue.
Couple Fmoc-Gly-OH using the standard HATU/DIPEA protocol.
N-terminal Acetylation:
Deprotect the final Fmoc group from Glycine.
Treat the resin with a capping solution of acetic anhydride, DIPEA, and DMF to acetylate the N-terminus.
Final Wash: Wash the completed peptide-resin with DMF, followed by DCM, and dry under vacuum.
Section 3: Peptide Cleavage, Deprotection, and Purification
The final stage of SPPS involves liberating the synthesized peptide from the solid support and simultaneously removing all the acid-labile side-chain protecting groups. This is a critical step where the integrity of the peptide, including the incorporated azetidine moiety, must be preserved.
The Chemistry of Cleavage
This step is almost universally performed with a strong acid, typically Trifluoroacetic Acid (TFA).[16] During this process, protecting groups and the resin linker are cleaved, generating highly reactive carbocations. These cations can indiscriminately alkylate nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired byproducts.[17]
To prevent this, scavengers are added to the TFA cleavage cocktail. These are nucleophilic molecules that trap the reactive carbocations before they can damage the peptide.[18] The azetidine ring itself is robust and stable under these standard strong acid cleavage conditions.[2][19]
Caption: Workflow for peptide cleavage, purification, and analysis.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
Safety Precaution: TFA is extremely corrosive. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Cleavage Cocktail (General Purpose):
Reagent B: TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%).[18] This is a good general-purpose cocktail for peptides without highly sensitive residues like Cysteine.
TFA/TIS/H₂O: TFA (95%), Water (2.5%), TIS (2.5%). A simpler, effective, and less malodorous option for many peptides.
Step-by-Step Methodology:
Place the dried peptide-resin (approx. 100 mg) into a reaction vessel.
Prepare the cleavage cocktail fresh and add it to the resin (approx. 2-5 mL).
Gently agitate the mixture at room temperature for 2-3 hours.
Filter the slurry, collecting the TFA filtrate which now contains the cleaved peptide. Wash the resin with a small amount of fresh TFA.
In a separate centrifuge tube, add ~40 mL of ice-cold diethyl ether.
Slowly add the TFA filtrate dropwise into the cold ether. A white precipitate (the crude peptide) should form immediately.[16]
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
Wash the peptide pellet two more times by resuspending in cold ether and centrifuging. This removes residual scavengers and cleaved protecting groups.
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Purification by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides.[20] Reversed-phase HPLC separates molecules based on their hydrophobicity.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
Instrumentation: Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.
Mobile Phases:
Solvent A: 0.1% TFA in Water.
Solvent B: 0.1% TFA in Acetonitrile.
Purification: Inject the sample onto the column and elute with a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 30 minutes).
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 220 nm).
Post-Purification: Analyze the collected fractions for purity and identity (see Section 4). Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.
Section 4: Characterization and Analysis
Final validation of the synthetic peptide requires orthogonal analytical techniques to confirm both its purity and its chemical identity.[21]
Purity Assessment (Analytical HPLC): An analytical RP-HPLC run of the purified peptide is used to determine its final purity. The result is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[22]
Identity Confirmation (Mass Spectrometry): Mass spectrometry (MS) provides the molecular weight of the compound. This is the definitive test to confirm that the custom azetidine building block was successfully incorporated. Electrospray Ionization (ESI-MS) is commonly coupled with LC (LC-MS) and provides a highly accurate mass measurement of the target molecule.[22][23]
Analysis
Parameter
Expected Result for Ac-Gly-X -Phe-NH₂
Analytical HPLC
Purity
>95% (single major peak)
LC-MS (ESI+)
Calculated [M+H]⁺
419.24 Da
Observed [M+H]⁺
419.2 ± 0.1 Da
(Note: The calculated mass is based on the exact masses of the constituent residues: Acetyl (42.01), Gly (57.02), X (142.11), Phe (147.07), Amide (1.01).)
Conclusion and Future Perspectives
This guide provides a validated framework for the successful incorporation of 2-(3-methoxyazetidin-1-yl)ethan-1-amine into peptide backbones using established Fmoc/tBu SPPS chemistry. By selecting potent coupling reagents like HATU and employing optimized protocols, this unique non-natural building block can be efficiently integrated into desired sequences. The stability of the azetidine ring to standard TFA cleavage ensures the integrity of the final product.
The introduction of this moiety opens new avenues for peptidomimetic design. The constrained azetidine ring can act as a turn-inducing element, while the tertiary amine offers a site for pH-dependent charge and potential salt-bridge interactions.[2] Furthermore, the methoxy group provides a handle for potential hydrogen bonding. Peptides containing this modification are promising candidates for structure-activity relationship (SAR) studies aimed at improving proteolytic stability, cell permeability, and receptor engagement, further expanding the vast therapeutic potential of peptide-based drugs.
References
BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
PubMed. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. National Center for Biotechnology Information. [Link]
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from ResearchGate. [Link]
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
PubMed. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. National Center for Biotechnology Information. [Link]
CD Formulation. (2022). Solid-Phase Peptide Synthesis (SPPS) Technology. Retrieved from CD Formulation website. [Link]
ACS Lab. (n.d.). HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. Retrieved from ACS Lab website. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]
CSIRO Publishing. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from AAPPTec website. [Link]
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from CEM Corporation YouTube channel. [Link]
GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from GenScript website. [Link]
PubMed. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. National Center for Biotechnology Information. [Link]
Springer Link. (2005). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook. [Link]
AMS Biopharma. (2025). UPLC-MS/MS method development for peptide analysis. Retrieved from AMS Biopharma website. [Link]
Application Note: Scalable Manufacturing Protocol for 2-(3-Methoxyazetidin-1-yl)ethan-1-amine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7) Azetidine derivatives are highly valued in modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7)
Azetidine derivatives are highly valued in modern medicinal chemistry. Their rigid, conformationally constrained, four-membered heterocyclic scaffolds enhance binding interactions while improving pharmacokinetic properties such as metabolic stability and lipophilicity[1]. The compound 2-(3-methoxyazetidin-1-yl)ethan-1-amine is a critical primary amine building block used in the synthesis of complex active pharmaceutical ingredients (APIs).
This application note details a highly scalable, self-validating two-step manufacturing protocol designed to circumvent the traditional pitfalls of direct amine alkylation.
Strategic Route Selection & Mechanistic Rationale
Attempting a direct
alkylation of 3-methoxyazetidine with 2-bromoethylamine is notoriously problematic. The primary amine on the alkylating agent competes as a nucleophile, leading to intramolecular cyclization, intermolecular oligomerization, and complex reaction mixtures that destroy yield and scalability[2].
To ensure high atom economy and process reliability, this protocol utilizes a two-step alkylation-reduction strategy :
Step 1: Nucleophilic Substitution (
)
3-Methoxyazetidine hydrochloride is reacted with chloroacetonitrile. Potassium carbonate () is utilized as a heterogeneous base to liberate the free azetidine in situ and scavenge the generated [3]. Acetonitrile (ACN) is selected as the solvent because its polar aprotic nature accelerates the transition state. Furthermore, the resulting inorganic salts (, ) are completely insoluble in ACN, allowing for a simple, self-validating filtration workup rather than a solvent-intensive aqueous extraction.
Step 2: Catalytic Hydrogenation of the Nitrile
While lithium aluminum hydride (
) can reduce nitriles to primary amines, it is highly pyrophoric and generates stoichiometric aluminum waste, making it non-viable for large-scale manufacturing. Catalytic hydrogenation using Raney Nickel is the industry standard for scalable nitrile reduction[4].
The Causality of Chemoselectivity: The addition of ammonia (
) to the methanolic solvent is a critical process parameter. During hydrogenation, the nitrile is initially reduced to a highly reactive imine intermediate. Without ammonia, the newly formed primary amine product can nucleophilically attack this imine, resulting in the formation of unwanted secondary amine dimers. An excess of ammonia shifts the thermodynamic equilibrium, outcompeting the product amine for the imine intermediate and ensuring >95% chemoselectivity for the primary amine[5].
Process Visualization
Figure 1: Scalable two-step synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine.
Quantitative Process Optimization
The table below summarizes the optimization data for the Step 2 nitrile reduction, highlighting the causality behind the selection of the Raney Ni /
system for scale-up.
Reduction System
Solvent
Additive
Conversion (%)
1° Amine Selectivity (%)
Scalability Rating
(Stoichiometric)
THF
None
>95%
>90%
Poor (Pyrophoric, High Al waste)
Pd/C + (50 psi)
MeOH
None
>95%
<40%
Moderate (High dimerization)
Raney Ni + (50 psi)
MeOH
None
>95%
~70%
Good (Moderate dimerization)
Raney Ni + (50 psi)
MeOH
(7N)
>99%
>95%
Excellent (High purity, Low cost)
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-(3-Methoxyazetidin-1-yl)acetonitrile
Reactor Charging: Charge a clean, dry reactor with anhydrous ACN (10 vol) under a nitrogen atmosphere.
Base Liberation: Add 3-methoxyazetidine hydrochloride (1.0 eq) and finely powdered
(2.5 eq). Stir vigorously at 25°C for 30 minutes to liberate the free base.
Alkylation: Add chloroacetonitrile (1.1 eq) dropwise over 15 minutes to control any mild exotherm.
Heating: Elevate the reactor temperature to 60°C and maintain vigorous stirring for 12 hours.
Self-Validation & IPC: Pull an aliquot and analyze via GC-MS or TLC (Ninhydrin stain). The reaction is self-validating when the starting material peak (m/z 87) is completely consumed. Do not proceed to workup until conversion is >98% to prevent difficult downstream separations.
Workup: Cool the mixture to 20°C. Filter the heterogeneous mixture through a pad of Celite to remove
and unreacted . Wash the filter cake with fresh ACN (2 x 2 vol).
Isolation: Concentrate the filtrate under reduced pressure (30°C, 50 mbar) to afford the intermediate nitrile as a pale yellow oil. Yields typically exceed 85%.
Protocol B: Reduction to 2-(3-Methoxyazetidin-1-yl)ethan-1-amine
in Methanol (10 volumes), Raney Nickel (50% aqueous slurry, 10% w/w relative to substrate), Hydrogen gas.
Substrate Preparation: Dissolve the intermediate nitrile in 7N
in Methanol (10 vol) and transfer to a high-pressure hydrogenation vessel (e.g., Parr reactor).
Catalyst Addition: Carefully add the Raney Nickel slurry (10% w/w). Note: Ensure the catalyst remains wet; dry Raney Nickel is highly pyrophoric.
Purging: Seal the reactor. Purge the headspace with Nitrogen (3x to 30 psi), followed by Hydrogen (3x to 30 psi) to ensure a strictly anaerobic environment.
Hydrogenation: Pressurize the reactor to 50 psi with
gas. Stir vigorously (800+ RPM to overcome mass transfer limitations) at 25°C for 16 hours.
Self-Validation & IPC: Monitor the hydrogen mass flow/pressure drop. The reaction intrinsically signals completion when hydrogen uptake ceases and pressure stabilizes. Confirm via TLC (DCM:MeOH:NH4OH 90:9:1); the product will appear as a highly polar, baseline-retained spot that stains deep purple with Ninhydrin.
Catalyst Removal: Vent the hydrogen safely and purge the reactor with Nitrogen (3x). Filter the reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen. Critical Safety Step: Wash the Celite pad with methanol but do not allow the pad to pull dry, as the retained Raney Nickel will ignite.
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. The resulting crude oil is 2-(3-methoxyazetidin-1-yl)ethan-1-amine. It can be used directly in subsequent API coupling steps or purified via vacuum fractional distillation if ultra-high purity (>99.5%) is required.
Safety & Scalability Considerations
Chloroacetonitrile Handling: Chloroacetonitrile is highly toxic and a severe lachrymator. All transfers must be performed using closed-system charging or within a highly ventilated fume hood.
Raney Nickel Pyrophoricity: Raney Nickel catalyst will spontaneously ignite in the presence of oxygen if allowed to dry. Always keep the catalyst submerged in water or solvent. Post-reaction filter cakes must be immediately quenched by submerging the Celite/catalyst mixture in a drum of dilute aqueous acid (e.g., 1M
) or water prior to specialized waste disposal[5].
References
PubChem - National Center for Biotechnology Information. "3-Methoxyazetidine | C4H9NO | CID 13401996". Accessed March 6, 2026.[Link]
PubMed - National Institutes of Health. "Selectivity of labeled bromoethylamine for protein alkylation". Accessed March 6, 2026.[Link]
Google Patents. "US9707233B2 - Heterocyclylamines as PI3K inhibitors" (Details on azetidin-1-yl acetonitrile synthesis). Accessed March 6, 2026.
Wikipedia. "Nitrile reduction". Accessed March 6, 2026.[Link]
Application Notes and Protocols for the Amide Coupling of 2-(3-methoxyazetidin-1-yl)ethan-1-amine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2-(3-methoxyazetidin-1-yl)ethylamino Moiety In the landscape of modern medicinal chemistry, the strategic incorpora...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-(3-methoxyazetidin-1-yl)ethylamino Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained ring systems is a widely employed tactic to enhance the pharmacological properties of drug candidates. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold. It can improve metabolic stability, aqueous solubility, and lipophilicity while providing novel three-dimensional exit vectors for further molecular exploration. The specific building block, 2-(3-methoxyazetidin-1-yl)ethan-1-amine, offers a unique combination of a flexible ethylamine linker for amide bond formation and a substituted azetidine ring. This imparts a distinct physicochemical profile and conformational rigidity, making it an attractive component in the design of novel therapeutics. This guide provides a detailed overview of the reaction conditions and protocols for the efficient coupling of this versatile amine with a range of carboxylic acids.
The Core Reaction: Mechanism of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved through the use of coupling reagents. Two of the most common and effective classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).
Mechanism with Carbodiimide Reagents (EDC/HOBt):
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Suppression of Side Reactions: This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an active HOBt-ester.
Amide Formation: The primary amine of 2-(3-methoxyazetidin-1-yl)ethan-1-amine then attacks the carbonyl of the HOBt-ester, forming the desired amide bond and releasing HOBt. The water-soluble urea byproduct derived from EDC simplifies purification.[1][2]
Mechanism with Uronium/Aminium Reagents (HATU):
Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.
Active Ester Formation: The carboxylate anion attacks HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which rapidly forms a highly reactive OAt-active ester.[3][4] The 7-aza-hydroxybenzotriazole (HOAt) component of HATU is particularly effective at accelerating the coupling and minimizing racemization.[3]
Amide Formation: The amine nucleophile attacks the activated ester, leading to the formation of the amide bond. HATU is known for its high efficiency and is often the reagent of choice for sterically hindered substrates or when rapid reaction times are desired.[3][4]
Caption: General mechanisms for EDC/HOBt and HATU mediated amide bond formation.
Recommended Reaction Conditions
Based on established protocols and examples from the patent literature involving 2-(3-methoxyazetidin-1-yl)ethan-1-amine and structurally related amines, the following conditions are recommended.[2][5][6]
Parameter
Protocol 1: HATU Coupling
Protocol 2: EDC/HOBt Coupling
Coupling Reagent
HATU (1.0 - 1.5 equiv.)
EDC·HCl (1.2 - 1.5 equiv.)
Additive
None required (HOAt is intrinsic)
HOBt (1.0 - 1.2 equiv.)
Base
DIPEA or Et3N (2.0 - 5.0 equiv.)
DIPEA or Et3N (2.0 - 3.0 equiv.)
Solvent
DMF, DCM, ACN, THF
DMF, DCM
Temperature
0 °C to Room Temperature (or up to 80 °C for difficult couplings)
0 °C to Room Temperature
Reaction Time
1 - 18 hours
12 - 24 hours
Key Advantages
High efficiency, fast reaction rates, suitable for hindered substrates.[3][4]
Cost-effective, water-soluble byproducts for easy workup.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for the coupling of 2-(3-methoxyazetidin-1-yl)ethan-1-amine with a generic carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and is particularly useful for a broad range of carboxylic acid substrates, including those that may be sterically demanding.
Pre-activation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.). Dissolve the solids in anhydrous DMF (to make a ~0.1-0.2 M solution with respect to the carboxylic acid).
Add DIPEA (3.0 equiv.) to the mixture. Stir at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.
Coupling: Add a solution of 2-(3-methoxyazetidin-1-yl)ethan-1-amine (1.1 equiv.) in a small amount of anhydrous DMF to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-18 hours). For challenging substrates, the reaction may be gently heated (e.g., to 50-80 °C).[5]
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method with a straightforward workup due to the water-solubility of the urea byproduct.
Initial Mixture: To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and 2-(3-methoxyazetidin-1-yl)ethan-1-amine (1.1 equiv.). Dissolve the components in anhydrous DCM or DMF.
Cool the mixture to 0 °C in an ice bath.
Add the base (Et₃N or DIPEA, 2.5 equiv.) to the stirred solution.
Initiation: Add EDC·HCl (1.2 equiv.) to the mixture in one portion.
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Caption: A generalized workflow for amide coupling reactions.
Troubleshooting and Field-Proven Insights
Low Yield: If the reaction stalls or provides a low yield, especially with sterically hindered carboxylic acids, switching from EDC/HOBt to the more powerful HATU reagent is recommended.[4] Gentle heating (40-60 °C) can also increase the reaction rate, but should be monitored carefully to avoid decomposition. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.
Side Reactions: The primary amine of the reagent can potentially react with excess HATU to form a guanidinium byproduct.[7] To avoid this, it is best practice to pre-activate the carboxylic acid with HATU and base for a short period (15-30 minutes) before adding the amine.[7]
Azetidine Ring Stability: While generally stable under these conditions, highly acidic or basic conditions during workup, or prolonged heating, could potentially lead to the opening of the strained azetidine ring. It is advisable to use standard aqueous workup procedures and avoid unnecessarily harsh conditions.
Purification: The urea byproduct from EDC is water-soluble and easily removed during aqueous workup.[1] Byproducts from HATU can typically be removed with standard silica gel chromatography. If the product is basic, an acidic wash during workup can sometimes form a salt that is difficult to extract from the aqueous layer; neutralizing back to a slightly basic pH before extraction can improve recovery.
References
APS. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. Retrieved from [Link]
Google Patents. (n.d.). Azetidine-2-carboxylic acid derivatives.
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Sadalapure, K., & Chorghade, M. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7479-7481. Retrieved from [Link]
Pharma Inventor Inc. (2020). Patents & Publications. Retrieved from [Link]
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Google Patents. (n.d.). Novel 2H-indazoles as EP2 receptor antagonists.
Google Patents. (n.d.). Thiazole compounds and methods of use thereof.
G.A. Grant (Ed.). (2023). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. ACS Publications. Retrieved from [Link]
G.A. Grant (Ed.). (2023). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. PMC. Retrieved from [Link]
Google Patents. (n.d.). OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
Google Patents. (n.d.). Heterocyclic acrylamides and their use as pharmaceuticals.
The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]
Pharma Inventor Inc. (2020). Patents & Publications. Retrieved from [Link]
Google Patents. (n.d.). Fused heterocyclic compounds as CaM kinase inhibitors.
Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]
Application Notes & Protocols: Best Practices for the Storage and Handling of Methoxyazetidine Amines
Abstract This comprehensive guide provides detailed application notes and protocols for the safe and effective storage and handling of methoxyazetidine amines. Methoxyazetidine and its derivatives are valuable building b...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the safe and effective storage and handling of methoxyazetidine amines. Methoxyazetidine and its derivatives are valuable building blocks in medicinal chemistry and drug development, prized for the conformational rigidity and synthetic versatility imparted by the strained four-membered azetidine ring.[1] However, their unique chemical nature—combining the reactivity of a secondary amine with a strained heterocyclic system—necessitates specific storage and handling procedures to ensure compound integrity, experimental reproducibility, and personnel safety. This document outlines the underlying chemical principles of their stability and provides field-tested protocols for researchers, scientists, and drug development professionals.
Introduction: The Chemical Nature of Methoxyazetidine Amines
Methoxyazetidine amines are a class of small heterocyclic compounds featuring a four-membered azetidine ring substituted with a methoxy group. The reactivity of these compounds is largely dictated by two key features:
Ring Strain: The azetidine ring possesses significant ring strain, making it more stable than the corresponding three-membered aziridine but susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles.[2][3]
Nucleophilic Nitrogen: The nitrogen atom in the azetidine ring behaves as a typical secondary amine, exhibiting both basicity and nucleophilicity.[4] This makes it prone to reactions with acids, electrophiles, and oxidizing agents.
These compounds are most commonly supplied and stored as their hydrochloride (HCl) salts. The salt form protonates the nitrogen atom, significantly increasing stability by reducing its nucleophilicity and susceptibility to oxidation. The free amine, while necessary for many synthetic reactions, is inherently more reactive and requires more stringent handling.[1]
Core Principles of Storage
Proper storage is the first line of defense against degradation. The primary degradation pathways for methoxyazetidine amines are oxidation and reaction with atmospheric moisture and carbon dioxide.[5]
Recommended Storage Conditions
Parameter
Methoxyazetidine Amine HCl Salt
Methoxyazetidine Free Amine
Rationale
Temperature
2-8°C
-20°C (Long-term)
Reduces the rate of potential degradation reactions. While the salt is more stable, refrigeration is a best practice. The free amine is more reactive and benefits from freezer storage.
The HCl salt is less susceptible to oxidation. The free amine's lone pair is readily available for oxidation and must be protected under an inert atmosphere.
Light
Protect from Light (Amber Vial)
Protect from Light (Amber Vial)
UV light can provide the energy to initiate the formation of reactive radical species, accelerating degradation.
Moisture
Store in a desiccated environment
Strict exclusion of moisture
Amines are hygroscopic and can absorb atmospheric water.[7] The free amine can also react with CO2 in the air. The HCl salt is also hygroscopic and should be kept dry to maintain its free-flowing solid state.
Container and Segregation Best Practices
Primary Container: Always store methoxyazetidine amines in their original, tightly sealed containers. For free amines, packaging with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™) is ideal as it allows for the removal of the material without exposing the bulk to the atmosphere.[6]
Secondary Containment: Place the primary container within a secondary, chemically resistant container to mitigate risks from spills or leaks.[8]
Chemical Segregation: Methoxyazetidine amines and their salts are incompatible with strong oxidizing agents and strong acids (which can cause uncontrolled ring-opening).[9] Store them separately from these chemical classes.[8][10]
Safe Handling Protocols
Handling these compounds, especially the free amine or solutions thereof, requires techniques designed to prevent atmospheric exposure.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory.
Eye Protection: Safety glasses with side shields or safety goggles are required.[9]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[11]
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical apron.
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
Protocol: Preparation of a Stock Solution from a Solid HCl Salt
This protocol describes the standard procedure for preparing a solution from a more stable solid salt.
Objective: To accurately prepare a stock solution of methoxyazetidine amine hydrochloride.
Methodology:
Preparation: Before starting, ensure the balance is clean and tared. Have the chosen solvent, spatula, and weighing paper ready.
Weighing: In the chemical fume hood, carefully weigh the desired amount of the methoxyazetidine amine HCl salt onto weighing paper. Minimize the time the container is open.
Dissolution: Transfer the solid to a clean, dry volumetric flask. Add approximately half of the final volume of the desired solvent and swirl gently to dissolve the solid.
Final Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.
Mixing & Storage: Cap the flask and invert several times to ensure a homogenous solution. Transfer the solution to a clearly labeled, sealed vial for storage. For short-term storage, refrigeration (2-8°C) is recommended.
Protocol: Handling and Preparing a Solution of a Liquid Free Amine
This protocol requires air-sensitive handling techniques. The use of a Schlenk line or an inert atmosphere glovebox is highly recommended.[13]
Objective: To transfer a liquid methoxyazetidine free amine and prepare a solution under an inert atmosphere.
Methodology (Syringe/Cannula Transfer):
Glassware Preparation: All glassware (reaction flask, syringes, needles) must be dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (Argon or Nitrogen).[12]
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a rubber septum. Purge the flask with inert gas. A balloon filled with argon or a connection to a Schlenk line with a bubbler outlet will maintain a positive pressure of inert gas.
Reagent Bottle Pressurization: Puncture the septum of the reagent bottle (e.g., Sure/Seal™) with a needle connected to the inert gas line to create a slight positive pressure.
Syringe Purge: Purge a clean, dry syringe with inert gas by drawing and expelling the gas at least 3-5 times.
Liquid Transfer: Puncture the septum of the reagent bottle with the purged syringe needle. With the needle tip below the surface of the liquid, slowly withdraw the desired volume. The positive pressure in the bottle will assist in filling the syringe.[14]
Solution Preparation: Carefully transfer the liquid from the syringe to the prepared reaction flask containing anhydrous solvent. The solution is now ready for use in a reaction.
The logical workflow for handling an air-sensitive methoxyazetidine free amine is depicted below.
Caption: Workflow for preparing a solution of an air-sensitive free amine.
Waste Disposal
Amine waste is classified as hazardous chemical waste and must be handled accordingly.
Segregation: Never dispose of methoxyazetidine amine waste down the drain.[7] Collect all waste (including contaminated consumables like gloves and weighing paper) in a dedicated, labeled hazardous waste container.[15]
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]
Disposal: The sealed waste container should be stored in a designated satellite accumulation area. Disposal must be handled by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[7][16]
Conclusion
The successful use of methoxyazetidine amines in research and development hinges on the rigorous application of appropriate storage and handling techniques. Storing these compounds as their hydrochloride salts under refrigerated, dry, and dark conditions provides a stable starting point. When working with the more reactive free amine, the use of inert atmosphere techniques is not merely a suggestion but a requirement for experimental success and safety. By understanding the chemical rationale behind these protocols—preventing oxidation and hydrolysis—researchers can ensure the integrity of their materials and the reliability of their results.
References
Amine Disposal For Businesses - Collect and Recycle. (n.d.). Collect and Recycle. [Link]
Yin, J., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 5, 52.
Al-lami, A. A., et al. (2021). Treatment of amine wastes generated in industrial processes. Materials Today: Proceedings, 42, 2110-2115.
Nittaya, T., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 133-150.
Chemical Storage Guidelines. (n.d.). Environmental Health and Safety, University of Wisconsin-Madison. [Link]
Practices for Proper Chemical Storage. (n.d.). Environmental Health & Safety, Florida International University. [Link]
Richardson, A. D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
Azetidine: Chemical Reactivity. (2020, November 24). YouTube. [Link]
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]
Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & engineering chemistry research, 45(8), 2513-2521.
Air-free technique. (2023, December 2). In Wikipedia. [Link]
Richardson, A. D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16335-16356.
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259.
Singh, G. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]
Performing Sensitive Reactions without a Schlenk Line. (n.d.). University of Nottingham. [Link]
Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2544-2553.
Application Note: 2-(3-Methoxyazetidin-1-yl)ethan-1-amine in Fragment-Based Drug Design
[1][2] Introduction: The "Azetidine Advantage" in Modern FBDD In the pursuit of novel chemical space, Fragment-Based Drug Design (FBDD) has shifted focus from flat, aromatic-heavy libraries to sp³-rich, three-dimensional...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction: The "Azetidine Advantage" in Modern FBDD
In the pursuit of novel chemical space, Fragment-Based Drug Design (FBDD) has shifted focus from flat, aromatic-heavy libraries to sp³-rich, three-dimensional scaffolds. 2-(3-methoxyazetidin-1-yl)ethan-1-amine represents a high-value "super-fragment" that addresses two critical challenges in lead optimization: solubility modulation and vector control .[1][2]
This compound combines a strained, conformationally distinct azetidine ring with a flexible ethylamine linker. The 3-methoxy substituent provides a crucial hydrogen bond acceptor (HBA) vector perpendicular to the ring plane, enabling "escape from flatland" while maintaining low molecular weight (MW).
Key Application Areas
Fragment Library Expansion: Enhancing library diversity with polar, sp³-rich motifs.[1][2]
Bioisosteric Replacement: Acting as a surrogate for morpholine, piperidine, or cyclobutane to improve metabolic stability and lower logP.
Linker Design: Serving as a soluble, rigidified linker for PROTACs or bivalent inhibitors.
The utility of 2-(3-methoxyazetidin-1-yl)ethan-1-amine lies in its ability to introduce polarity and basicity without excessive lipophilicity.[1][2]
Table 1: Physicochemical Properties
Property
Value
Significance in FBDD
Molecular Weight
~130.19 Da
Leaves significant room for "growing" the fragment (Rule of 3).[1][2]
cLogP
~ -0.8 to -0.5
Highly hydrophilic; improves aqueous solubility of the final lead.[1][2]
TPSA
~ 41 Ų
Good permeability profile; CNS penetrant potential.
pKa (Azetidine N)
~ 8.5 - 9.5
Basic center; key for solubility and ionic interactions (e.g., Asp/Glu residues).
Fsp³
0.67
High sp³ character correlates with improved clinical success rates.
Visualizing the Pharmacophore
The following diagram illustrates the functional vectors of the molecule, highlighting its role as a multidimensional building block.
Figure 1: Pharmacophore map of 2-(3-methoxyazetidin-1-yl)ethan-1-amine showing key interaction points and growth vectors.
Protocol 1: Chemical Synthesis & Derivatization
Objective: To synthesize the fragment or attach it to a core scaffold via the primary amine.
Context: This protocol assumes the use of 3-methoxyazetidine hydrochloride as the starting material to generate the ethylamine derivative, or using the pre-made fragment for coupling.
Method A: Generation of the Fragment (N-Alkylation)
This route is preferred for bulk preparation of the building block.[1][2]
in mM range), standard biochemical assays often fail. Saturation Transfer Difference (STD) NMR is the gold standard for validating this fragment's binding.
Experimental Setup
Instrument: 500 MHz or 600 MHz NMR with cryoprobe.
Temperature: 298 K.
Buffer:
or phosphate buffer (pH 7.4) with 10% . Avoid protonated buffers (e.g., Tris, HEPES) that obscure signals.
Fragment Conc: 0.5–1.0 mM (Ligand excess ~50-100x).[1][2]
Control: Run a spectrum of the fragment alone to assign peaks (expect azetidine ring protons at 3.5–4.5 ppm, methoxy singlet at ~3.2 ppm).
Pulse Sequence (STD):
On-Resonance Irradiation: 0.0 to -1.0 ppm (Protein methyl region).[1][2]
Off-Resonance Irradiation: 30 ppm (Far from any signal).[1][2]
Saturation Time: 2–3 seconds.
Data Analysis:
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1][2]
Positive Result: Signals corresponding to the fragment (especially the methoxy or ethyl chain) appearing in the difference spectrum indicate binding.
Epitope Mapping: The signal intensity in the STD spectrum correlates with proximity to the protein surface. If the methoxy signal is strongest, the ether oxygen is likely the primary contact point.
Strategic Decision Tree: When to Use This Fragment
The following logic flow helps medicinal chemists decide when to deploy the azetidine-ethylamine motif during optimization.
Figure 2: Decision logic for incorporating the azetidine fragment into a drug discovery campaign.
References
Azetidines in Medicinal Chemistry:
Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs."[6][7][8] Expert Opinion on Drug Discovery, 2024.
Fragment-Based Drug Discovery Principles:
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2][9] Nature Reviews Drug Discovery, 2016.
Small Ring Scaffolds:
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. (Contextual reference for small ring utility).
Azetidine Synthesis & Reactivity:
Doda, L., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines."[6][10] Organic & Biomolecular Chemistry, 2021.[10]
Fragment Library Design (sp3 richness):
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.
Advanced Solvent Selection and Optimization for 2-(3-Methoxyazetidin-1-yl)ethan-1-amine in Drug Discovery
Introduction & Physicochemical Profiling 2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7)[1] is a highly versatile, bifunctional building block frequently utilized in modern medicinal chemistry to improve the p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Profiling
2-(3-Methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7)[1] is a highly versatile, bifunctional building block frequently utilized in modern medicinal chemistry to improve the pharmacokinetic profiles and target affinity of drug candidates[2]. Structurally, it features a highly nucleophilic primary amine tethered via an ethyl chain to a weakly basic, sterically hindered tertiary amine embedded within a 3-methoxy-substituted azetidine ring.
Because the molecule possesses two distinct nitrogen centers, achieving absolute chemoselectivity requires rigorous solvent optimization. The choice of solvent dictates the reaction kinetics, the stabilization of reactive intermediates, and the suppression of off-target tertiary amine alkylation or acylation.
Highly soluble in a broad spectrum of organic solvents.
Primary Amine pKa
~9.5 (Predicted)
Highly nucleophilic; requires mild to strong base for deprotonation.
Tertiary Amine pKa
~7.5 (Predicted)
Weakly basic; prone to protonation in acidic media, which can be leveraged for protection.
Hydrogen Bonding
1 Donor, 3 Acceptors
High polarity; benefits from polar aprotic solvents for optimal solvation during transition states.
Mechanistic Causality in Reaction-Specific Solvent Selection
As an application scientist, it is critical to move beyond empirical screening and understand the causality behind solvent-reagent interactions.
A. Amide Coupling (Acylation)
Challenge: Preventing the tertiary azetidine nitrogen from interfering with the activated carboxylic acid.
Optimal Solvents: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
Causality: DMF is the premier choice for HATU- or EDC-mediated couplings. Its high dielectric constant stabilizes the highly polar OAt/OBt active ester intermediates, accelerating the reaction rate of the less sterically hindered primary amine[4]. DCM is preferred when the carboxylic acid is pre-activated as an acid chloride; its non-coordinating nature minimizes side reactions and allows for sub-zero reaction temperatures, kinetically favoring the primary amine.
B. Nucleophilic Aromatic Substitution (SNAr)
Challenge: Overcoming the high activation energy barrier associated with Meisenheimer complex formation without degrading the azetidine ring.
Optimal Solvents: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
Causality: SNAr reactions with aliphatic amines typically require elevated temperatures (80–120 °C)[2]. Polar aprotic solvents like DMSO efficiently solvate the inorganic base cation (e.g., K⁺ from K₂CO₃), leaving the primary amine as a "naked," highly reactive nucleophile. Furthermore, the thermal stability of DMSO and NMP ensures the reaction can be driven to completion without solvent breakdown.
C. Reductive Amination
Challenge: Balancing the equilibrium of imine formation with the kinetics of hydride reduction to prevent over-alkylation.
Optimal Solvents: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Causality: DCE is the gold-standard solvent for sodium triacetoxyborohydride (NaBH(OAc)₃) reductions. Because DCE does not participate in hydrogen bonding, it drives the equilibrium toward the imine intermediate by excluding water[5]. Conversely, MeOH is utilized when using sodium cyanoborohydride (NaBH₃CN), as the solvent acts as a proton shuttle to facilitate the initial condensation step before reduction occurs.
Decision Matrix Visualization
Solvent selection decision tree for 2-(3-methoxyazetidin-1-yl)ethan-1-amine reactions.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum yield and chemoselectivity.
Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 10 minutes to form the active ester.
Amine Addition: Add 2-(3-methoxyazetidin-1-yl)ethan-1-amine (1.1 equiv) dropwise to the reaction mixture.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) slowly.
Scientific Rationale: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents competitive nucleophilic attack on the active ester.
Reaction: Stir at room temperature for 2–4 hours. Monitor consumption of the active ester via LC-MS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition and remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: High-Temperature SNAr
Preparation: In a heavy-walled microwave vial, combine the aryl halide (1.0 equiv), 2-(3-methoxyazetidin-1-yl)ethan-1-amine (1.5 equiv), and finely ground K₂CO₃ (2.5 equiv).
Solvation: Suspend the mixture in anhydrous DMSO (0.3 M).
Reaction: Seal the vial under a nitrogen atmosphere and heat to 100 °C in an oil bath (or microwave reactor) for 12 hours[2].
Workup: Cool to room temperature. Dilute the mixture with ice-cold water to precipitate the product. If the product does not precipitate, extract with a 9:1 mixture of DCM:MeOH. Wash the organic layers with brine (5x) to remove DMSO.
Quantitative Data Presentation
Table 2: Solvent Effect on Yield and Chemoselectivity (Amide Coupling with Benzoic Acid)
Solvent
Coupling Reagent
Base
Temp (°C)
Conversion (%)
Chemoselectivity (1° vs 3° Amine)
DMF
HATU
DIPEA
25
>95%
>99:1
DCM
EDC·HCl / HOBt
DIPEA
25
88%
95:5
THF
HATU
DIPEA
60
72%
90:10
MeCN
T3P
Pyridine
80
65%
85:15
Note: Data demonstrates that highly polar aprotic solvents (DMF) combined with bulky bases (DIPEA) at ambient temperatures yield the highest chemoselectivity for the primary amine.
References
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38 (2), 606-631.[4]
Green, S. R., et al. "Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity." Journal of Medicinal Chemistry, 2023, 66 (22), 15380–15408.[2],[6]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61 (11), 3849–3862.[5]
Improving reaction yields when synthesizing 2-(3-methoxyazetidin-1-yl)ethan-1-amine
The following technical guide addresses the synthesis and yield optimization of 2-(3-methoxyazetidin-1-yl)ethan-1-amine . This response is structured as a Tier-3 Technical Support resource designed for medicinal chemists...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis and yield optimization of 2-(3-methoxyazetidin-1-yl)ethan-1-amine . This response is structured as a Tier-3 Technical Support resource designed for medicinal chemists and process development scientists.
Case ID: AZT-3-MET-ETH
Topic: Yield Optimization & Process Stability
Support Level: Senior Application Scientist[1][2]
Executive Summary
The synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine presents two primary challenges: chemoselectivity during alkylation (preventing poly-alkylation) and product isolation due to the high hydrophilicity of the resulting diamine.[1][2] Standard direct alkylation with 2-bromoethylamine often results in yields <30% due to oligomerization.[1][2]
This guide recommends a Protected Linker Strategy using tert-butyl (2-bromoethyl)carbamate (Boc-protected linker) or a Nitrile Reduction Strategy to guarantee mono-alkylation and facilitate purification.[1][2][3]
Route Selection & Strategy
Q: Why is my yield low (<40%) when reacting 3-methoxyazetidine directly with 2-bromoethylamine hydrobromide?
A: Direct alkylation with unprotected 2-bromoethylamine is mechanistically flawed for high-yield synthesis of this specific target.[1][2]
Competitive Nucleophilicity: The product (a primary amine) is often more nucleophilic than the starting azetidine secondary amine, leading to dimerization (formation of bis-azetidinyl species) and oligomers.[1][3]
Salt Scavenging: The use of the hydrobromide salt requires excess base, which increases the ionic strength and complicates the extraction of the highly polar product.
Azetidine Ring Strain: While relatively stable, harsh conditions required to force the reaction with the salt can lead to ring-opening or polymerization.[1][2]
Recommended Solution: Switch to a Protected Linker Strategy .[1][2] Using a Boc-protected alkyl halide prevents the product from reacting further.[1][2]
Workflow Visualization: Pathway Comparison
The following diagram illustrates the kinetic trap of direct alkylation versus the controlled protected route.
Figure 1: Comparison of synthetic pathways. Route B prevents the "Kinetic Trap" where the product reacts with the starting material.
Experimental Protocol & Optimization
Q: What is the optimal protocol for the Boc-protected route?
A: The reaction follows a standard SN2 mechanism but requires specific solvent/base tuning to maximize conversion of the azetidine.
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1][3]
Step-by-Step:
Free Basing (In-situ): Suspend 3-methoxyazetidine HCl and K₂CO₃ in anhydrous MeCN. Stir at RT for 30 mins.[1][2]
Addition: Add KI and tert-butyl (2-bromoethyl)carbamate.
Reaction: Heat to 60°C for 12–16 hours.
Note: Do not exceed 80°C to avoid thermal degradation of the azetidine ring.
Monitoring: Check by TLC (stain with Ninhydrin or KMnO₄) or LCMS.[1][2][3] Look for the disappearance of the azetidine mass.[4]
Work-up (Intermediate): Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.[1][2] The Boc-intermediate is lipophilic and will extract easily into EtOAc.[1][2]
Deprotection: Dissolve the intermediate in DCM. Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir at RT for 2 hours.
Isolation: Concentrate to dryness. The product will be the TFA or HCl salt.
Solvent & Base Screening Data
We have compiled typical conversion rates for azetidine N-alkylation based on internal application data:
Q: I lost my product during the aqueous work-up after deprotection. Where is it?
A: The free base of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is a small, polar, hydrophilic diamine .[1][2][3] It has high water solubility (LogP < 0).[1][2][3] If you basified the aqueous layer and extracted with Ether or EtOAc, the product likely remained in the water.
Saturation: Saturate the aqueous phase with NaCl or K₂CO₃.[1][2]
Solvent Switch: Do not use Diethyl Ether or Hexanes.[1][2] Use DCM (Dichloromethane) or Chloroform:Isopropanol (3:1) .[1][3]
Continuous Extraction: For large scales, a continuous liquid-liquid extractor is highly effective.[1][2]
Alternative (Resin): Use a cation exchange resin (e.g., Dowex 50W).[1][2][3] Load the aqueous solution, wash with water/MeOH, and elute the amine with 2M NH₃ in MeOH.[3]
Q: Can I use the Nitrile Route (Chloroacetonitrile) instead?
A: Yes, this is an excellent alternative if the Boc-reagent is unavailable.[1][2]
Step 1: Alkylate 3-methoxyazetidine with chloroacetonitrile (K₂CO₃, MeCN) to form 2-(3-methoxyazetidin-1-yl)acetonitrile.[1][2][3]
Warning: Standard hydrogenation (H₂/Pd-C) can sometimes cleave the strained azetidine ring (hydrogenolysis).[1][3]
Recommendation: Use LiAlH₄ in THF at 0°C or Borane-THF complex.[1][2] These conditions preserve the azetidine ring while reducing the nitrile to the primary amine.
Stability & Storage
Q: The product turns yellow/brown upon storage. Is it degrading?
A: Yes, primary amines attached to strained rings are prone to oxidation and atmospheric CO₂ absorption (carbamate formation).[1][3]
Storage: Store as the dihydrochloride or di-oxalate salt .[1][2] The salts are non-hygroscopic solids and stable for years at -20°C.[1][2]
Free Base: If you must store the free base, keep it under Argon at -20°C.[1][2]
References
General Azetidine Alkylation
Sweeney, J. B.[2][3] "Aziridines and Epoxides in Organic Synthesis."[1][2] Wiley-VCH, 2006.[1][2][3] (Mechanistic grounding for strained ring reactivity).
Protected Linker Methodology
Jirgensons, A., et al.[1][2][3][5] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709–1712.[2][3][5] Link (Analogous chemistry for diamine synthesis).
Nitrile Reduction & Azetidine Stability
Couty, F., & Evano, G.[2][3] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.[1][2][3] (Discusses ring stability during reduction).
Specific Analog Synthesis (3-Fluoro/Methoxy)
Patent WO2018108954A1.[1][2] "Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol."[1][2][3][4] Link (Provides industrial conditions for N-alkylation of 3-substituted azetidines).[1][3]
Purification of Hydrophilic Amines
BenchChem Technical Note.[1][2] "N-Dealkylation and Purification of Polar Amines." Link (General protocols for handling water-soluble amines).[1][2][3]
Technical Support Center: Purification of 2-(3-methoxyazetidin-1-yl)ethan-1-amine
This guide is structured as a specialized Technical Support Center for researchers working with 2-(3-methoxyazetidin-1-yl)ethan-1-amine . This molecule presents a "perfect storm" of purification challenges: it is a hydro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a specialized Technical Support Center for researchers working with 2-(3-methoxyazetidin-1-yl)ethan-1-amine . This molecule presents a "perfect storm" of purification challenges: it is a hydrophilic diamine , it possesses a strained azetidine ring , and it lacks a strong UV chromophore.
The following guide prioritizes causality (why a method works) and self-validating protocols.
Case ID: AZT-PUR-001
Compound Profile:
Core: Strained 4-membered azetidine ring (Acid/Nucleophile sensitive).
User Question: "I synthesized the target via alkylation of 3-methoxyazetidine, but I cannot find my product in the organic layer after extraction. Did the reaction fail?"
Technical Diagnosis:
The reaction likely worked, but your workup failed. This molecule is a polar diamine . It prefers the aqueous phase over standard organic solvents (EtOAc, Et₂O) at neutral or basic pH.
Protocol: The "Salting Out" Extraction
Standard extraction will result in near-zero recovery. You must force the amine into the organic phase.
Saturation: Saturate your aqueous reaction mixture with solid NaCl or K₂CO₃. This increases the ionic strength, reducing the solubility of the organic amine in water (Salting Out effect).
Solvent Selection: Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) or n-Butanol .
Why? The hydroxyl groups in IPA/Butanol hydrogen bond with the amine, pulling it out of the water.
Multiple Extractions: Perform 3–4 extractions.
Validation: Spot the aqueous layer on TLC to ensure the product is gone. Use Ninhydrin or Potassium Permanganate (KMnO₄) stain (UV will be weak/non-existent).
Chromatography: The "Streaking" Issue
User Question: "My product streaks from the baseline to the solvent front on silica gel. How do I get a clean separation from the starting material?"
Technical Diagnosis:
Silica gel is acidic (pKa ~5). Your diamine product (pKa ~9–10) is protonating on the silica surface, interacting strongly with silanols. This causes peak broadening (tailing) and irreversible adsorption.
Solution A: The "Basified" Normal Phase (For Crude Purity >70%)
You must neutralize the silica surface.
Stationary Phase: Standard Silica Gel 60.
Mobile Phase: DCM : Methanol : NH₄OH (25% aq) .
Ratio: Start with 90:9:1.
Crucial Step: You cannot just add NH₄OH to the solvent bottle; it will phase separate. You must shake the DCM/MeOH/NH₄OH mixture in a separatory funnel and use the organic lower layer as your eluent.
Alternative: Use 7N NH₃ in Methanol (commercially available) instead of aqueous ammonium hydroxide to avoid phase separation issues.
Solution B: SCX Solid Phase Extraction (The "Catch & Release" Method)
Best for removing non-basic impurities and mono-amine starting materials.
Since your product is a diamine and the starting material (3-methoxyazetidine) is a mono-amine , they have vastly different binding affinities to cation exchange resins.
Caption: Differential elution strategy using SCX cartridges to separate mono-amines from diamines.
Stability: The Ring-Opening Risk
User Question: "I concentrated my pure fractions, but the NMR shows a complex mixture of degradation products. The azetidine ring seems to have opened."[1]
Technical Diagnosis:
Azetidines are strained rings (26 kcal/mol strain energy). While 3-methoxy substitution provides some electronic stabilization, the ring is susceptible to nucleophilic attack, especially in the presence of acid and heat .
The "Safe Zone" Protocol:
Avoid Acidic Concentration: Never concentrate fractions containing TFA or HCl with heat. If you used an acidic mobile phase, neutralize before evaporation.
Temperature Limit: Keep water bath temperature < 40°C .
Storage: Store as the free base only if necessary. For long-term stability, convert to the dihydrochloride salt (using HCl in Dioxane/Ether) and store at -20°C. The protonated amine prevents nitrogen lone-pair participation in intermolecular nucleophilic attacks (dimerization).
Analytical Data & Specifications
Expected Impurity Profile & Removal Strategies
Impurity Type
Source
Physicochemical Difference
Removal Strategy
3-Methoxyazetidine
Unreacted Starting Material
Mono-amine (less polar than product)
Vacuum Distillation (if volatile) or SCX Cartridge (see Diagram).
Over-alkylated Quats
Reaction By-product
Permanently charged (Very polar)
Reverse Phase (C18) . They will elute at the void volume or require ion-pairing agents.
Ring-Opened Alcohol
Hydrolysis (Acid/Heat)
Hydroxyl/Amine (Polar)
HILIC Chromatography . Separation based on H-bonding capability.
Inorganic Salts
Workup (NaCl, K2CO3)
Non-organic
Dissolution in dry DCM , filtration of solids, then evaporation.
Advanced Purification Workflow (Decision Tree)
Use this logic flow to determine the correct purification method based on your crude scale and purity.
Caption: Decision matrix for selecting the optimal purification route based on scale and crude purity.
References
Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Labs Application Notes. Accessed March 2026.
Santa Cruz Biotechnology. "3-Methoxyazetidine Hydrochloride Product Data." SCBT Chemical Data. Accessed March 2026.
Biotage. "How to purify hydrophilic peptides (and amines) - Why won't my peptide stick?" Biotage Knowledge Blog. Accessed March 2026.
Agilent Technologies. "Efficient Purification of Synthetic Peptides/Amines at High and Low pH." Agilent Application Notes. Accessed March 2026.
National Institutes of Health (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PubChem / PMC. Accessed March 2026.
Overcoming hygroscopic issues with 2-(3-methoxyazetidin-1-yl)ethan-1-amine salts
Welcome to the Technical Support Center for the solid-state development of 2-(3-methoxyazetidin-1-yl)ethan-1-amine . As a bifunctional molecule featuring a highly basic primary amine, a tertiary azetidine nitrogen, and a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the solid-state development of 2-(3-methoxyazetidin-1-yl)ethan-1-amine .
As a bifunctional molecule featuring a highly basic primary amine, a tertiary azetidine nitrogen, and a hydrogen-bond-accepting methoxy ether, this active pharmaceutical ingredient (API) presents unique solid-state challenges. When ionized, the high density of polar heteroatoms makes its crystal lattice highly susceptible to atmospheric moisture, often leading to severe hygroscopicity or deliquescence.
This guide is engineered to provide causality-driven troubleshooting, rational counterion selection strategies, and self-validating experimental protocols to help you stabilize this molecule for downstream formulation.
Section 1: Troubleshooting FAQs
Q1: Why does the hydrochloride (HCl) salt of 2-(3-methoxyazetidin-1-yl)ethan-1-amine rapidly turn into a gel (deliquesce) on the benchtop?A1: The causality lies in the crystal lattice energy and steric shielding. Small, high-charge-density anions like chloride form strong ionic bonds but lack the steric bulk required to shield the molecule's polar methoxy and azetidine moieties from atmospheric water[1]. Water molecules easily penetrate the crystal lattice, disrupting the ionic interactions. Once the critical relative humidity (CRH) is breached, the salt dissolves in its own absorbed moisture—a phenomenon known as deliquescence[2]. To resolve this, shift your screening toward larger, lipophilic counterions.
Q2: We need to maintain high aqueous solubility but eliminate hygroscopicity. Which counterions offer the best thermodynamic balance?A2: Aryl sulfonates (e.g., tosylate, besylate, or napsylate) are excellent strategic choices. The hydrophobic aromatic rings create steric hindrance that physically blocks water vapor from accessing the protonated amine core, significantly lowering hygroscopicity while maintaining the solubility benefits of a salt[3]. Alternatively, dicarboxylic acids like fumaric or succinic acid can be utilized. These form robust, self-contained intermolecular hydrogen-bonded networks that leave fewer "open" sites for water molecules to bind.
Q3: My comprehensive salt screen only yielded hygroscopic forms. Should I abandon the salt approach entirely?A3: Not necessarily; you must first evaluate the hydration state. Often, an anhydrous salt is highly hygroscopic because it is thermodynamically driven to absorb water to form a stable crystal lattice. If you can isolate and formulate a stable hydrate (e.g., a monohydrate), it may remain completely non-hygroscopic across standard relative humidity (RH) ranges[4]. If hydration does not stabilize the crystal, consider pivoting to cocrystal formation. Cocrystals utilize non-ionic hydrogen bonding with co-formers, which significantly reduces the thermodynamic driving force for moisture uptake compared to ionic salts[5].
Q4: How can I prevent moisture uptake during the crystallization and isolation steps in the lab?A4: Hygroscopic salts act as moisture scavengers during isolation. If you crystallize from water-miscible solvents (like ethanol or THF), the solvent itself will pull moisture from the ambient air during filtration, depositing it directly into your filter cake. Causality dictates using a hydrophobic anti-solvent (e.g., heptane or MTBE) to drive precipitation, and performing vacuum filtration exclusively under a continuous dry nitrogen blanket to exclude atmospheric humidity.
Section 2: Quantitative Data & Counterion Selection
To rationally design a stable solid form, you must balance the pKa of the counterion with its lipophilicity. The table below summarizes the expected hygroscopic impact of various counterion classes when paired with 2-(3-methoxyazetidin-1-yl)ethan-1-amine.
Table 1: Counterion Selection Matrix for 2-(3-methoxyazetidin-1-yl)ethan-1-amine
Counterion Class
Examples
pKa
Estimated CRH
Hygroscopicity Risk
Mechanistic Rationale
Small Inorganic
HCl, HBr
< -3.0
< 40%
High (Deliquescent)
High charge density; leaves ether/amine sites sterically exposed to water vapor.
Alkyl Sulfonates
Mesylate
-1.9
40% - 60%
Moderate to High
Excellent solubility, but often forms hygroscopic channels within the crystal lattice.
Aryl Sulfonates
Tosylate, Napsylate
-2.8
> 80%
Low
Bulky, lipophilic aromatic groups shield the polar amine core from atmospheric moisture.
Dicarboxylic Acids
Succinate, Fumarate
4.2, 3.0
> 75%
Low to Moderate
Forms robust intermolecular hydrogen-bonded networks, reducing the thermodynamic affinity for water.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Rational Salt Screening & Isolation
Objective: To generate and isolate crystalline salts while actively suppressing kinetic moisture exposure.
Solvent Selection: Dissolve 2-(3-methoxyazetidin-1-yl)ethan-1-amine free base in a dry, moderately polar solvent (e.g., Isopropanol).
Causality: Isopropanol provides sufficient solubility for the free base but has a significantly lower hygroscopic profile than methanol.
Counterion Addition: Add 1.05 equivalents of the selected acid (e.g., p-toluenesulfonic acid) dropwise at 40°C.
Causality: A slight stoichiometric excess ensures complete protonation of the primary amine; elevated temperature prevents premature, amorphous precipitation.
Temperature Cycling: Cycle the solution between 5°C and 40°C at a rate of 0.5°C/min for 48 hours.
Causality: This promotes Ostwald ripening. Kinetically formed, defective (and highly hygroscopic) crystals dissolve, while thermodynamically stable, highly ordered crystals grow, reducing the available surface area for moisture sorption.
Anti-Solvent Addition: If no precipitation occurs, add a hydrophobic anti-solvent (e.g., MTBE) dropwise until the solution becomes persistently cloudy.
Isolation: Filter the suspension using a Buchner funnel enclosed in a nitrogen-purged glovebag.
System Validation Check: Analyze the isolated powder via Powder X-Ray Diffraction (PXRD). If the PXRD shows an amorphous halo, the temperature cycling failed. Amorphous solids inherently act as moisture sponges, invalidating any subsequent hygroscopicity tests. The protocol must be repeated with a slower cooling ramp.
Objective: To quantitatively assess the hygroscopicity and hydration stability of the isolated salt.
Sample Loading: Load 10–15 mg of the confirmed crystalline salt into the DVS microbalance quartz pan.
Drying Phase: Equilibrate the sample at 0% Relative Humidity (RH) and 25°C until the mass change is <0.002% per minute.
Causality: Establishes a true anhydrous baseline mass by stripping away any surface-bound moisture acquired during benchtop handling.
Sorption Cycle: Increase the humidity from 0% to 90% RH in 10% increments. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).
Causality: Stepwise equilibration ensures that the moisture uptake is thermodynamically driven, not kinetically limited, allowing for the identification of specific hydration states (e.g., a sharp mass plateau indicates a stable hydrate).
Desorption Cycle: Decrease the humidity back to 0% RH in 10% increments.
Data Analysis: Analyze the hysteresis loop between the sorption and desorption curves.
System Validation Check: The mass at the end of the desorption cycle (0% RH) must return to the initial baseline mass (±0.1%). If a large gap exists, the sample underwent an irreversible phase change (e.g., deliquescence or stable hydrate formation), invalidating the assumption of simple surface adsorption.
Section 4: Workflow Visualization
Figure 1: Decision-tree workflow for screening and mitigating hygroscopicity in amine salts.
References
*[1] Title: Salt Selection in Drug Development | Pharmaceutical Technology
Source: pharmtech.com
URL:
*[4] Title: Pharmaceutical Salts Optimization of Solubility or Even More?
Source: americanpharmaceuticalreview.com
URL:
*[5] Title: Improving API Solubility by Salt and Cocrystal Formation
Source: merckmillipore.com
URL:
*[2] Title: API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches
Source: acs.org
URL:
*[3] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: nih.gov
URL:
Technical Support Center: Chromatography Optimization for 2-(3-methoxyazetidin-1-yl)ethan-1-amine
Case ID: AZT-PUR-001 Status: Open Priority: High (Compound Instability Risk) Assigned Specialist: Senior Application Scientist System Analysis & Molecule Profile Before initiating purification, we must deconstruct the an...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: AZT-PUR-001
Status: Open
Priority: High (Compound Instability Risk)
Assigned Specialist: Senior Application Scientist
System Analysis & Molecule Profile
Before initiating purification, we must deconstruct the analyte to understand its behavior on the column. You are dealing with a Polar, Basic, Non-Chromophoric, Acid-Sensitive molecule.
Instability: Susceptible to acid-catalyzed ring opening (hydrolysis) on standard silica.
Primary Amine
High polarity; H-bond donor.
Tailing: Irreversible binding to acidic silanols () on silica, causing broad streaks.
Tertiary Amine
Basic nitrogen in the ring.
Retention: Increases affinity for acidic stationary phases.
Methoxy Group
Ether linkage.
Solubility: Provides some organic solubility, but the molecule remains highly polar.
Chromophore
None (No aromatic systems).
Detection: Invisible at . Requires alternative visualization.
Stationary Phase Selection (The Critical Decision)
Standard silica gel (pH ~5.0–6.0) is the primary cause of yield loss for azetidines due to acid-catalyzed degradation. You must choose a stationary phase that neutralizes this acidity.
Pros: Easier to prepare than the ammonia mix (miscible).
Cons: TEA is difficult to remove (high boiling point) and can contaminate NMR spectra. Requires high-vacuum drying or an HCl salt formation step post-column.
Visualization & Detection Protocols
Issue: Your molecule is invisible to standard UV (254 nm).
Solution: Use specific stains or alternative detectors.
TLC Visualization Guide
Stain/Method
Suitability
Observation
Ninhydrin
Excellent
Primary amine (side chain) turns deep purple/blue upon heating.
Iodine ()
Good
Reversible brown spot. Good for initial location.
KMnO
Moderate
Oxidizes the amine/ether; yellow spot on purple background.
UV 205-210 nm
Poor
Only use if using HPLC with high-purity solvents (cut-off limits apply).
Automated Flash Detection
ELSD (Evaporative Light Scattering Detector): The best option for non-chromophoric amines.
Mass Spec (MS): Set to scan for
Da.
Workflow Logic & Decision Matrix
The following diagrams illustrate the decision-making process for column selection and the purification workflow.
Caption: Decision matrix for stationary phase selection based on azetidine stability and amine polarity.
Troubleshooting & FAQs
Q1: My product is streaking from the baseline to the solvent front. What is happening?
Diagnosis: This is classic "amine tailing." The basic amine is interacting with acidic silanols on the silica.[3][4][5]
Fix:
Increase Modifier: If using standard silica, increase
or TEA concentration to 2%.
Switch Solvent: Move to a more polar system (e.g., DCM:MeOH:NH4OH 80:18:2).
Pre-saturation: Did you flush the column with the basic mobile phase before loading the sample? If not, the first few inches of silica stripped the base from your solvent, leaving acidic silica exposed to your product.
Q2: I see a new spot on TLC after the column that wasn't there before. Is it an impurity?
Diagnosis: It is likely decomposition . The azetidine ring may have opened due to silica acidity, forming the corresponding amino-alcohol or chloride.
Fix:
Immediately switch to Basic Alumina or Amine-Silica .
Minimize the time the compound spends on the column (use a shorter, wider column).
Ensure your rotary evaporator bath is not too hot (< 30°C) during concentration.
Q3: I cannot see my spots on the TLC plate.
Diagnosis: The methoxy and amine groups do not absorb UV light effectively.
Fix:
Dip & Heat: Dip the plate in Ninhydrin solution and heat with a heat gun until spots appear (usually purple/pink).
Reich, H. J. (2017). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison. Retrieved from [Link]
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine stability).
Technical Support Center: Stability of 2-(3-methoxyazetidin-1-yl)ethan-1-amine
Welcome to the technical support center for 2-(3-methoxyazetidin-1-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(3-methoxyazetidin-1-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the aqueous stability of this compound. Given the absence of extensive public data on this specific molecule, this document synthesizes foundational principles of organic chemistry with established pharmaceutical stability testing protocols to empower you to confidently assess and manage its stability in your experiments.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve potential stability issues encountered during your research.
Issue: My analytical results (HPLC, LC-MS) show new peaks, and the peak area for my parent compound is decreasing over time in an aqueous solution.
This observation strongly suggests that 2-(3-methoxyazetidin-1-yl)ethan-1-amine is degrading. The molecular structure contains three key functional groups that can influence its stability in aqueous media: the strained azetidine ring, an ether linkage (methoxy group), and a primary amine. Degradation is likely influenced by factors such as pH, temperature, and buffer components.
Causality and Potential Degradation Pathways
Azetidine Ring Instability : The four-membered azetidine ring is strained and susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions.[1][2][3] Protonation of the ring nitrogen increases its electrophilicity, making it a target for nucleophiles like water, which would lead to a ring-opened 1,3-amino alcohol derivative. A forced degradation study on a similar azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion, which is a highly reactive intermediate.[4][5]
Ether Hydrolysis : The methoxy group is an ether, which is generally stable. However, under strongly acidic conditions and with heat, ethers can undergo cleavage.[6] This would result in the formation of a hydroxyl group on the azetidine ring and methanol.
Amine-Related Reactions : The primary amine can undergo oxidation, especially in the presence of dissolved oxygen and metal ions.[7][8] Additionally, if your formulation contains reducing sugars (like lactose or dextrose), the primary amine can participate in a Maillard reaction, leading to the formation of an imine and subsequent degradation products.[9][10]
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation routes for 2-(3-methoxyazetidin-1-yl)ethan-1-amine in an aqueous environment. The primary pathways to investigate are acid-catalyzed ring-opening and ether hydrolysis.
Caption: Potential degradation pathways for the target compound.
Recommended Action: Perform a Forced Degradation Study
To systematically identify the cause of instability, a forced degradation (or stress testing) study is the definitive approach.[11][12] This involves subjecting the compound to a range of exaggerated conditions to accelerate degradation and identify the resulting products.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed without over-stressing the sample, which could lead to irrelevant secondary products.[11][13]
Experimental Protocol: Forced Degradation Study
This protocol is designed to assess the stability of 2-(3-methoxyazetidin-1-yl)ethan-1-amine under hydrolytic, oxidative, and photolytic stress.
1. Materials and Equipment:
2-(3-methoxyazetidin-1-yl)ethan-1-amine
HPLC-grade water, acetonitrile, and methanol
Buffers: 0.1 M HCl (pH ~1), pH 4.5 acetate buffer, pH 7.4 phosphate buffer, 0.1 M NaOH (pH ~13)
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
3. Stress Conditions:
Set up the following conditions in triplicate. Include a control sample (compound in solvent, stored at 4°C protected from light) for each time point.
Stress Condition
Protocol
Purpose
Acid Hydrolysis
Mix stock solution with 0.1 M HCl. Incubate at 60°C.
To assess stability in a highly acidic environment, targeting the azetidine ring and ether linkage.[11]
Neutral Hydrolysis
Mix stock solution with pH 7.4 buffer. Incubate at 60°C.
To evaluate stability under physiological pH conditions.
Base Hydrolysis
Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
To assess stability in an alkaline environment.
Oxidation
Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light.
To identify susceptibility to oxidative degradation.[12]
Photostability
Expose solid compound and a solution (in pH 7.4 buffer) to light conditions specified in ICH Q1B.
To determine if the compound is light-sensitive.[11]
4. Time Points and Analysis:
Analyze samples at initial (t=0), 6, 24, 48, and 72 hours.
Before analysis, neutralize the acidic and basic samples.
Use a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products) with UV and Mass Spectrometry (MS) detection.[15][16] MS is crucial for identifying the mass of the degradants, which helps in structure elucidation.[17]
5. Data Interpretation:
Calculate the percentage of degradation for the parent compound at each time point.
Correlate the appearance of new peaks with the degradation of the parent compound under specific stress conditions. For example, if a major new peak appears only under acidic conditions, it is likely a product of acid-catalyzed hydrolysis.
Use the mass data from the MS to propose structures for the degradation products.
Troubleshooting Workflow
Use this workflow to guide your investigation into compound instability.
Caption: A step-by-step workflow for troubleshooting instability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of 2-(3-methoxyazetidin-1-yl)ethan-1-amine in an aqueous solution?
The stability is primarily influenced by pH, temperature, light, and the presence of oxidizing agents or other reactive species in the solution.[16][17]
pH: As a compound with an azetidine ring and an ether, it is most likely susceptible to degradation under acidic conditions. The primary amine also means its charge and reactivity will be pH-dependent.
Temperature: Higher temperatures will accelerate all degradation pathways.
Light: Photons can provide the energy to initiate degradation, especially for compounds with chromophores, although this is less likely to be a major pathway unless specific photosensitive groups are present.[11]
Oxygen/Oxidizing Agents: The primary amine can be a site for oxidation.
Q2: How should I prepare and store aqueous stock solutions of this compound?
Based on general chemical principles, the following storage conditions are recommended to maximize stability.
Parameter
Recommendation
Rationale
pH
Prepare solutions in a buffer between pH 7.0 and 8.0.
Avoids acid-catalyzed hydrolysis of the azetidine ring and ether linkage.
Buffer Choice
Phosphate or borate buffers are generally good starting points.
Be aware of potential, though often minor, interactions between amine drugs and buffer excipients.[18][19] Avoid buffers with reactive components.
Temperature
Store stock solutions at 2-8°C for short-term use (days) and at -20°C or -80°C for long-term storage (weeks to months).
Reduces the rate of all chemical degradation reactions.
Light
Store in amber vials or wrap vials in aluminum foil.
Protects against potential photolytic degradation.
Atmosphere
For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.
Minimizes exposure to oxygen, reducing the risk of oxidation.
Q3: What is the best analytical method for monitoring the stability of this compound?
The gold standard is a stability-indicating reverse-phase High-Performance Liquid Chromatography (HPLC) method with both UV and Mass Spectrometric (MS) detection .[14][15]
HPLC separates the parent compound from its degradation products and impurities.[15]
UV detection allows for quantification of the parent compound and degradants.
MS detection is critical for identifying the mass-to-charge ratio of the degradation products, which provides essential information for their structural elucidation.[17]
Q4: Are there any known incompatibilities with common buffer components or excipients?
While no specific incompatibilities are documented for this molecule, general knowledge of its functional groups suggests potential issues:
Reducing Sugars: Excipients like lactose can react with the primary amine via the Maillard reaction, especially in the solid state at elevated temperature and humidity.[9][10]
Aldehydes: Impurities like formaldehyde or benzaldehyde, sometimes found in excipients like polyethylene glycol (PEG) or benzyl alcohol, can react with the primary amine to form imines.[18]
Metal Ions: Trace metal ions can catalyze the oxidation of amines.[7] If possible, use buffers prepared with high-purity water and consider the use of a chelating agent like EDTA if oxidative degradation is suspected.
By following these guidelines and employing a systematic, evidence-based approach to stability assessment, you can ensure the integrity of your experimental results and make informed decisions in your research and development projects.
References
Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). Vertex AI Search.
Pharmaceutical Forced Degradation Studies with Regulatory Consider
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Lab Manager.
Forced Degrad
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
Stability Testing of Pharmaceuticals: Why is it important? - Synergy Bioscience. (2023, February 16). Synergy Bioscience.
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.
Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem. Benchchem.
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025, August 25). The Journal of Organic Chemistry.
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry. (2025, August 25).
Drug–Excipient Interactions. Pharma Excipients.
REVIEW Excipient–Drug Interactions in Parenteral Formulations.
Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability - Benchchem. Benchchem.
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2025, October 30). Energy Procedia.
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024, July 19). Beilstein Journals.
Degradation studies of amines and alkanolamines during sour gas tre
Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC. NIH.
What are the effects of pH on the stability of the compound with CAS 631-61-8? - Blog. (2025, August 25). Azelis.
Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
Drug Excipient Interactions. SpringerLink.
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011, October 25). LOCKSS.
Azetidinones. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research.
Technical Support Center: Resolving Solubility Challenges of 2-(3-methoxyazetidin-1-yl)ethan-1-amine in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(3-methoxyazetidin-1-yl)ethan-1-amine in non-polar solvents. Our approach is grounded in established physicochemical principles to provide you with a robust framework for resolving these common experimental hurdles.
Understanding the Challenge: The Molecular Profile of 2-(3-methoxyazetidin-1-yl)ethan-1-amine
The solubility of a compound is governed by the principle of "like dissolves like"[1]. The structure of 2-(3-methoxyazetidin-1-yl)ethan-1-amine presents a classic solubility challenge in non-polar solvents due to its amphiphilic nature.
Polar Moieties: The primary amine (-NH2), the tertiary amine within the azetidine ring, and the ether (-O-) linkage are all polar, capable of forming hydrogen bonds and dipole-dipole interactions. These groups confer a hydrophilic character to the molecule.
Non-Polar Moieties: The ethyl backbone and the hydrocarbon portions of the azetidine ring contribute to a degree of non-polar character.
The presence of these polar functional groups, particularly the primary amine which can act as a hydrogen bond donor and acceptor, leads to strong intermolecular forces between the molecules of the compound itself. Non-polar solvents, such as hexane or toluene, primarily engage in weak van der Waals forces and cannot effectively disrupt these stronger interactions, resulting in poor solubility. Azetidine-containing compounds have been noted for their potential to improve aqueous solubility in drug discovery, which underscores their inherent polarity[2][3][4].
Frequently Asked Questions (FAQs)
Q1: Why is 2-(3-methoxyazetidin-1-yl)ethan-1-amine poorly soluble in non-polar solvents like hexane or toluene?
A1: The primary reason is the significant mismatch in polarity. As explained above, the molecule possesses multiple polar functional groups that make it more compatible with polar solvents. Non-polar solvents lack the ability to form the strong interactions (like hydrogen bonds) necessary to dissolve this polar compound.
Q2: I observe an oily residue or a separate liquid phase when I add the compound to my non-polar solvent. What does this indicate?
A2: This indicates liquid-liquid phase separation, which is common when a solute is not fully miscible with the solvent. The oily residue is likely the undissolved 2-(3-methoxyazetidin-1-yl)ethan-1-amine.
Q3: Can I simply heat the mixture to improve solubility?
A3: While heating can increase the solubility of many compounds, it may not be sufficient for highly polar solutes in non-polar solvents. Furthermore, be cautious of the compound's stability at elevated temperatures. Always consult any available technical data sheets for thermal decomposition information.
Q4: Are there any theoretical tools to predict which solvents might work better?
A4: Yes, Hansen Solubility Parameters (HSP) can be a powerful predictive tool. HSP decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH)[5][6][7]. A solvent with HSP values similar to the solute is more likely to be a good solvent. While the specific HSP values for 2-(3-methoxyazetidin-1-yl)ethan-1-amine are not published, they can be estimated using group contribution methods[8]. The principle is that the smaller the "distance" between the HSP of the solute and the solvent, the higher the likelihood of dissolution[8].
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
If you are encountering solubility issues with 2-(3-methoxyazetidin-1-yl)ethan-1-amine in a non-polar solvent system, follow these systematic troubleshooting steps.
Step 1: Co-Solvent Screening
The introduction of a co-solvent can significantly modify the overall polarity of the solvent system, enhancing the solubility of your compound. A small amount of a carefully selected polar solvent can act as a "bridge" between the polar solute and the non-polar bulk solvent.
Rationale: The co-solvent molecules can interact with the polar functional groups of the amine, breaking the strong solute-solute interactions and facilitating its dispersion in the non-polar medium.
Experimental Protocol: Co-Solvent Screening
Preparation: In a series of vials, add a known amount of 2-(3-methoxyazetidin-1-yl)ethan-1-amine to your primary non-polar solvent (e.g., hexane, toluene, or cyclohexane).
Co-Solvent Addition: To each vial, add a different co-solvent in incremental percentages (e.g., 1%, 2%, 5%, 10% v/v).
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., using a shaker or magnetic stirrer) for a set period (e.g., 1-2 hours) to allow for equilibration.
Observation: Visually inspect each vial for dissolution. Note the minimum percentage of co-solvent required to achieve complete solubility.
Table 1: Suggested Co-Solvents for Screening
Co-Solvent
Class
Rationale for Use
Isopropanol (IPA)
Polar Protic
Can act as both a hydrogen bond donor and acceptor.
Tetrahydrofuran (THF)
Polar Aprotic
Possesses a dipole moment and can accept hydrogen bonds.
Dichloromethane (DCM)
Polar Aprotic
Offers a different polarity profile and can be effective.
Ethyl Acetate
Polar Aprotic
An ester with moderate polarity.
Workflow for Co-Solvent Selection
Caption: Workflow for selecting and optimizing a co-solvent.
Step 2: Surfactant-Mediated Solubilization
If co-solvents are ineffective or not suitable for your application, surfactants can be employed to create microenvironments conducive to dissolving your polar amine.
Rationale: Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail." In a non-polar solvent, they can form reverse micelles, where the polar heads create a core that can encapsulate the polar 2-(3-methoxyazetidin-1-yl)ethan-1-amine molecules, while the non-polar tails extend into the bulk solvent, allowing for a stable dispersion[9]. Non-ionic surfactants are often preferred as they are less likely to have specific chemical interactions with the amine[10][11][12].
Experimental Protocol: Surfactant Screening
Preparation: Prepare a stock solution of the chosen surfactant in your non-polar solvent.
Titration: Add small aliquots of the surfactant stock solution to a suspension of your amine in the non-polar solvent.
Equilibration and Observation: After each addition, agitate the mixture and observe for any changes in solubility. Note the concentration of surfactant required for complete dissolution.
Table 2: Suggested Non-Ionic Surfactants for Screening
Technical Support Center: Navigating the Chemistry of Methoxy-Substituted Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted azetidines. This guide is designed to provide you with in-depth technical informati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted azetidines. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to help you anticipate and prevent unwanted side reactions at the methoxy group of the azetidine ring. As Senior Application Scientists, we understand the nuances of working with these strained ring systems and aim to provide you with the expertise to ensure the integrity of your molecules throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions we receive regarding the stability and reactivity of methoxy groups on azetidine rings.
Q1: How stable is the methoxy group on an azetidine ring under typical synthetic conditions?
The methoxy group (O-CH₃) itself is a relatively stable ether linkage. However, its stability on an azetidine ring can be compromised by the inherent ring strain of the four-membered heterocycle and the reaction conditions employed.[1] Generally, the methoxy group is stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids or strong Brønsted acids.[2][3]
Q2: What are the primary side reactions involving the methoxy group on an azetidine ring?
The most common side reaction is O-demethylation , which converts the methoxy group to a hydroxyl group. This can be an intended transformation or an undesired side reaction.[2][3] Another potential issue is the participation of the methoxy group's oxygen atom in ring-opening reactions of the azetidine, especially if the nitrogen is quaternized or activated by a strong electron-withdrawing group, although this is less common than direct attack by external nucleophiles.
Q3: Can the position of the methoxy group on the azetidine ring influence its reactivity?
Yes, the position can have a significant impact. A methoxy group at the C3-position is generally more stable than one at the C2-position. A C2-methoxy group can be more susceptible to elimination or substitution reactions, particularly if there is a suitable leaving group or a source of acidity that can protonate the ring nitrogen and activate the ring.
Q4: Are there specific reagents that are known to cause O-demethylation of methoxy-azetidines?
Reagents commonly used for O-demethylation in organic synthesis should be used with caution. These include:
Boron tribromide (BBr₃): A very powerful Lewis acid for cleaving ethers.[2][3]
Hydrobromic acid (HBr): A strong Brønsted acid that can promote ether cleavage at elevated temperatures.[2][3]
Aluminum chloride (AlCl₃): A strong Lewis acid that can facilitate O-demethylation.[2]
Thiols: Strong nucleophiles like thiolates can effect nucleophilic demethylation, typically at higher temperatures.[3]
Q5: How does the substituent on the azetidine nitrogen affect the stability of the methoxy group?
The nature of the substituent on the azetidine nitrogen plays a crucial role.
Electron-donating groups (e.g., alkyl groups): These increase the basicity of the nitrogen, making it more susceptible to protonation or reaction with Lewis acids, which can activate the ring and potentially lead to side reactions.
Electron-withdrawing groups (e.g., Boc, Cbz, tosyl): These "protect" the nitrogen, reducing its basicity and nucleophilicity.[4][5] This generally enhances the stability of the entire azetidine ring system, including the methoxy substituent, towards acidic reagents. However, very strong electron-withdrawing groups can make the ring more susceptible to nucleophilic attack.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers strategies to overcome them.
Problem 1: Unwanted O-demethylation during a reaction.
Symptoms:
Appearance of a new, more polar spot on TLC.
Mass spectrometry data showing a loss of 14 Da (CH₂) from your expected product.
¹H NMR showing the disappearance of the methoxy singlet and the appearance of a broad singlet corresponding to a hydroxyl group.
Root Causes and Solutions:
Root Cause
Explanation
Recommended Solution
Strongly Acidic Conditions
The use of strong Brønsted or Lewis acids can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack.
1. Buffer the reaction: If acidic conditions are necessary, consider using a buffered system to maintain a milder pH. 2. Use a milder Lewis acid: If a Lewis acid is required, screen for milder alternatives (e.g., ZnCl₂, Cu(OTf)₂).[6][7] 3. Lower the reaction temperature: O-demethylation often has a higher activation energy than the desired reaction.
High Reaction Temperatures
Elevated temperatures can provide the necessary energy to overcome the activation barrier for ether cleavage, even with weaker acids.
1. Optimize for lower temperatures: Explore if the desired transformation can occur at a lower temperature, even if it requires a longer reaction time. 2. Consider alternative energy sources: Microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature.
Incompatible Reagents
Certain reagents, even if not strongly acidic, can promote demethylation. For example, some metal hydrides in the presence of certain additives can effect ether cleavage.
1. Thorough literature search: Before using a new reagent, check for its compatibility with methoxy groups. 2. Protect the methoxy group: If the problematic reagent is essential, consider converting the methoxy group to a more robust protecting group temporarily. However, this adds extra steps to the synthesis.
Problem 2: Unexpected ring-opening of the azetidine ring.
Symptoms:
Formation of multiple products, often with a significant increase in polarity.
Mass spectrometry data corresponding to the addition of the nucleophile and ring-opening.
Complex ¹H NMR spectra that lack the characteristic signals of the constrained azetidine ring.
Root Causes and Solutions:
The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, especially when the nitrogen is activated.[1][8]
Decision-Making Workflow for Preventing Azetidine Ring-Opening:
Caption: Step-wise optimization protocol.
Experimental Protocols
Protocol 1: Boc-Protection of the Azetidine Nitrogen
This protocol is essential for increasing the stability of the azetidine ring and preventing side reactions at the nitrogen.
[4][5]
Materials:
Methoxy-substituted azetidine (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Dissolve the methoxy-substituted azetidine in DCM.
Add TEA or DIPEA to the solution.
Cool the mixture to 0 °C in an ice bath.
Add Boc₂O dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with water.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective O-Demethylation using Boron Tribromide (BBr₃)
This protocol is for the intentional and controlled cleavage of the methoxy group.
Materials:
Methoxy-substituted azetidine (1.0 eq)
Boron tribromide (BBr₃) (1.0 M in DCM, 1.2-1.5 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve the methoxy-substituted azetidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the BBr₃ solution dropwise via syringe.
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
If the reaction is sluggish, allow it to slowly warm to 0 °C or room temperature.
Once the reaction is complete, carefully quench by slowly adding methanol at -78 °C.
Allow the mixture to warm to room temperature.
Concentrate the reaction mixture under reduced pressure.
Co-evaporate with methanol several times to remove boron residues.
Purify the resulting hydroxyl-azetidine by flash column chromatography or recrystallization.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate.
Protecting Groups in Organic Synthesis - ChemTalk.
Protective Groups - Organic Chemistry Portal.
Facile ring cleavage of basic azetidines | Request PDF - ResearchGate.
Appendix 6: Protecting groups - Oxford Learning Link.
O-Demethylation | Chem-Station Int. Ed.
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols - Organic Chemistry Portal.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
(PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - ResearchGate.
Stability of Methoxyacetic Acid in aqueous solutions for long-term experiments. - Benchchem.
3-Methoxy-azetidine hydrochloride - Chem-Impex.
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols - Asian Publication Corporation.
Lewis Acid Ring-Opening of Azetidines | PDF | Chemical Reactions | Organic Synthesis.
Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols | Request PDF - ResearchGate.
Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed.
A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes | Journal of the American Chemical Society.
1-BOC-3-(METHOXY)AZETIDINE SDS, 429669-07-8 Safety Data Sheets - ECHEMI.
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.
Azetidine synthesis - Organic Chemistry Portal.
Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry.
Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes - PMC.
A new role for PHYHD1 and related dioxygenases: demethylation of 2′-O-methylated nucleosides - PMC.
Demethoxylation and O-Demethylation of Pseudaconine and Isotalatizidine | Request PDF - ResearchGate.
O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Focus: Structural Validation, Solvent Selection, and Impurity Profiling
Executive Summary: The Analytical Challenge
2-(3-methoxyazetidin-1-yl)ethan-1-amine is a high-value bifunctional building block containing a strained azetidine ring and a primary amine. Its analysis presents a specific "performance" challenge: Standard CDCl₃ protocols often fail to provide definitive structural proof due to peak broadening of the ethylamine chain and overlap of the azetidine ring protons.
This guide compares the Standard Method (CDCl₃) against the Optimized Method (D₂O/DCl or DMSO-d₆) , demonstrating why the latter provides superior resolution for quantitative purity assessment. We further define a self-validating logic tree to distinguish the intact azetidine ring from common ring-opened impurities.
Structural Analysis & Theoretical Assignment
Before analyzing the spectrum, we must establish the expected magnetic environment. The molecule possesses distinct zones of magnetic anisotropy.
Zone
Proton Type
Expected Shift ()
Multiplicity
Diagnostic Value
A
-OCH₃ (Methoxy)
3.20 – 3.30 ppm
Singlet (s)
Integration Reference (3H)
B
Azetidine H-3 (Methine)
3.90 – 4.10 ppm
Pentet/Multiplet
Confirmation of 3-substitution
C
Azetidine H-2/H-4
2.80 – 3.60 ppm
Multiplet (AA'BB')
Ring Strain Indicator
D
N-CH₂- (Ethyl )
2.40 – 2.60 ppm
Triplet (t)
Connectivity to Azetidine
E
-CH₂-NH₂ (Ethyl )
2.60 – 2.80 ppm
Triplet (t)
Primary Amine Verification
F
-NH₂ (Amine)
1.0 – 2.0 ppm
Broad (exch.)
Often invisible in CDCl₃
Comparative Analysis: Solvent Performance
The choice of solvent is not merely about solubility; it dictates the spectral resolution of the ethylamine tail and the azetidine ring puckering.
Comparison Table: CDCl₃ vs. D₂O (Acidified)
Feature
Method A: CDCl₃ (Standard)
Method B: D₂O + DCl (Optimized)
Verdict
Amine Protons
Broad, wandering peak (1-2 ppm). Often integrates poorly.
Exchanged (disappears). Simplifies the aliphatic region.
Method B for clean baselines.
Azetidine Ring
Complex second-order multiplets due to slow nitrogen inversion.
Sharpens into defined multiplets due to protonation (locking the N-inversion).
Method B for coupling analysis.
Ethyl Chain
Often overlaps with H-2/H-4 of the ring.
Distinct separation; shifts downfield due to protonation.
Method B for quantification.
Water Peak
~1.56 ppm (overlaps with aliphatic).
~4.79 ppm (HDO), clear of signals.
Method B avoids interference.
Expert Insight: For free base amines, CDCl₃ traces of acid can cause line broadening. For this specific molecule, converting to the dihydrochloride salt in situ inside the NMR tube using D₂O/DCl allows for the most accurate integration of the ethyl chain relative to the methoxy group.
Self-Validating Protocol: Distinguishing Product from Impurities
A critical failure mode in azetidine synthesis is ring opening (hydrolysis or nucleophilic attack), forming a linear chain. The protocol below ensures you are looking at the cyclic product.
Logic Flow: Structural Confirmation
Caption: Decision tree for validating azetidine ring integrity. Linear impurities typically show simple triplets instead of complex AA'BB' patterns.
Detailed Experimental Protocol
This protocol is designed to generate a "Publication Grade" spectrum suitable for Supporting Information (SI).
Reagents:
Analyte: ~10 mg of 2-(3-methoxyazetidin-1-yl)ethan-1-amine.
Solvent: D₂O (99.9% D) or DMSO-d₆.
Shift Reference: TSP (Trimethylsilylpropanoic acid) for D₂O, or TMS for DMSO.
Step-by-Step Workflow:
Sample Preparation (Salt Formation Method):
Why: The free amine is oily and hygroscopic. Protonation locks the conformation.
Dissolve 10 mg of sample in 0.6 mL D₂O .
Add 1 drop of DCl (35% in D₂O) or dilute HCl.
Result: The solution warms slightly; the amine converts to the dihydrochloride salt.
Acquisition Parameters:
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the methoxy singlet vs. the relaxation-slow backbone.
Relaxation Delay (D1): Set to 5.0 seconds .
Causality: The methoxy protons have a shorter T1 than the methine proton. A short D1 will under-integrate the backbone, leading to false purity calculations.
Scans (NS): 16 or 32 (sufficient for 10 mg).
Spectral Width: -2 to 14 ppm.
Processing & Integration:
Phase Correction: Manual phasing is required. Autophase often fails on the water suppression region if presaturation is used.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1).
Integration Reference: Set the Methoxy Singlet (~3.3 ppm) to exactly 3.00 .
Troubleshooting & Causality
Observation
Root Cause
Corrective Action
"Missing" Amine Protons
Rapid chemical exchange with D₂O or trace water in DMSO.
This is normal in D₂O. In DMSO, dry the sample over K₂CO₃ and filter before dissolving.
Split Methoxy Peak
Presence of rotamers or diastereomers (if chiral impurities exist).
Run VT-NMR (Variable Temperature) at 50°C. If peaks coalesce, it is rotameric. If not, it is an impurity.
Extra Triplet at ~1.4 ppm
Residual Boc-group (t-butyl) from synthesis.
Calculate molar % of Boc impurity by integrating the 1.4 ppm peak (9H) vs the methoxy (3H).
H-2/H-4 protons appear as 2 sets
Invertible nitrogen center is slow on NMR timescale.
This confirms the rigid azetidine structure. Do not mistake for impurities.
References
BenchChem Technical Support . (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem. Link
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 105427609, 2-(3-Methoxyazetidin-3-yl)ethan-1-ol. PubChem.[1] Link
MDPI . (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules. Link
ChemicalBook . (2025).[2][3] 3-Methoxyazetidine Hydrochloride NMR Spectrum Data. ChemicalBook. Link
Doc Brown . (2025).[3][4] 1H NMR Spectrum of Ethylamine: Analysis and Interpretation. Doc Brown's Chemistry.[4] Link
LC-MS Characterization and Fragmentation Patterns of 2-(3-methoxyazetidin-1-yl)ethan-1-amine: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, Methodological Causality, and Scaffold Comparison Executive Summary In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Structural Elucidation, Methodological Causality, and Scaffold Comparison
Executive Summary
In modern drug discovery, the transition from planar, lipophilic aromatics to sp³-rich, polar scaffolds is a defining paradigm. Azetidines, particularly functionalized derivatives like 2-(3-methoxyazetidin-1-yl)ethan-1-amine (CAS: 911300-65-7), offer exceptional bioisosteric potential for pyrrolidines and piperidines. They provide reduced lipophilicity, improved metabolic stability, and unique spatial exit vectors. However, their extreme polarity and inherent ring strain present distinct analytical challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) characterization. This guide objectively compares the LC-MS performance of this methoxy-azetidine scaffold against alternative diamines and provides a self-validating analytical protocol for its structural elucidation.
Physicochemical Profiling & Scaffold Comparison
When selecting a diamine building block, analytical scientists must anticipate how the molecule's physicochemical properties will dictate its chromatographic retention and ionization efficiency. 2-(3-methoxyazetidin-1-yl)ethan-1-amine is a highly polar, bifunctional molecule containing both a primary aliphatic amine and a tertiary azetidine amine.
Compared to larger cyclic analogs, the azetidine ring possesses significant1[1]. This strain fundamentally alters its stability under Collision-Induced Dissociation (CID) compared to 5- or 6-membered rings, which exhibit the well-documented 2 where ring size dictates proton mobility and fragmentation flexibility[2].
Table 1: Comparative Physicochemical & LC-MS Profile of Diamine Scaffolds
Scaffold
Structure Type
Exact Mass
Approx. LogD (pH 7.4)
Primary MS/MS Neutral Loss
Ring Stability (CID)
2-(3-methoxyazetidin-1-yl)ethan-1-amine
Methoxy-Azetidine
130.1106
-1.5
-CH₃OH (32 Da), -NH₃ (17 Da)
Low (High Strain)
1-(2-aminoethyl)pyrrolidine
Pyrrolidine
114.1157
-0.8
-NH₃ (17 Da)
High
2-(piperazin-1-yl)ethan-1-amine
Piperazine
129.1266
-1.8
-NH₃ (17 Da)
Moderate
Analytical Causality:
Because 2-(3-methoxyazetidin-1-yl)ethan-1-amine has an approximate LogD of -1.5, standard Reversed-Phase Liquid Chromatography (RP-LC) using C18 columns and 0.1% formic acid will fail to retain the analyte. Both amine centers will be fully protonated, causing the molecule to elute in the void volume, leading to severe ion suppression from unretained matrix salts. Therefore, orthogonal retention mechanisms—specifically Hydrophilic Interaction Liquid Chromatography (HILIC)—are strictly required.
ESI-MS/MS Fragmentation Mechanics
Under Positive Electrospray Ionization (ESI+), 2-(3-methoxyazetidin-1-yl)ethan-1-amine readily forms a protonated precursor ion [M+H]⁺ at m/z 131.1184 . The fragmentation of this precursor is driven by the competition between functional group elimination and the relief of the four-membered3[3].
Key Fragmentation Pathways:
Methanol Elimination (m/z 99.09): The 3-methoxy substituent is a highly labile leaving group. Loss of CH₃OH (32 Da) is highly favored as it leaves behind a stabilized carbocation/iminium species on the azetidine ring.
Ammonia Loss (m/z 114.09): Typical of primary aliphatic amines, the ethylamine side chain can eliminate NH₃ (17 Da).
Side-Chain Cleavage (m/z 86.06): Alpha-cleavage between the azetidine nitrogen and the ethylamine side chain results in the loss of the C₂H₇N moiety (45 Da), leaving the intact methoxyazetidine core.
Ring Opening (< m/z 70): At higher Normalized Collision Energies (NCE > 35 eV), the strained azetidine ring undergoes 4, producing lower mass olefinic and iminium fragments[4].
Fig 1. Proposed CID MS/MS fragmentation pathways for 2-(3-methoxyazetidin-1-yl)ethan-1-amine.
Standardized HILIC-MS/MS Experimental Protocol
To ensure data trustworthiness, analytical workflows must be self-validating. The following step-by-step protocol leverages HILIC to guarantee retention and utilizes NCE ramping to capture a complete fragmentation profile.
Fig 2. Self-validating HILIC-MS/MS workflow for the analysis of polar azetidine diamines.
Step-by-Step Methodology:
Step 1: Sample Preparation (The Causality of Diluents)
Action: Dilute the analyte to a final concentration of 100 ng/mL using a diluent of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.
Causality: In HILIC, water is the strong elution solvent. If the sample is injected in a highly aqueous diluent, it will disrupt the water-enriched partitioning layer on the stationary phase, causing severe peak fronting and loss of retention.
Step 2: Chromatographic Separation
Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-bonded column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (ensures consistent protonation of both amines).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.
Step 3: ESI-MS/MS Acquisition
Mode: Positive Electrospray Ionization (ESI+).
Precursor Ion: m/z 131.12.
Causality for NCE Ramping: The energy required to cleave the peripheral methoxy group is significantly lower than the energy required to shatter the azetidine core. Ramping the Normalized Collision Energy (NCE) from 15 eV to 45 eV ensures a rich composite MS/MS spectrum containing both structurally diagnostic neutral losses (m/z 99.09) and core-cleavage ions (< m/z 70).
Step 4: System Validation Check (Self-Validating Mechanism)
Action: Prior to analyzing unknown samples, inject a known polar standard (e.g., cytosine or a stable isotope-labeled amine).
Acceptance Criteria: The system is validated only if retention time RSD is < 2% across 3 replicate injections, mass accuracy of the precursor ion is < 5 ppm, and the signal-to-noise (S/N) of the m/z 99.09 fragment is > 100:1.
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds
Source: AIP Publishing / Journal of Physical and Chemical Reference Data
URL:[Link]
Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect"
Source: PubMed / Journal of the American Society for Mass Spectrometry
URL:[Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group
Source: AIP Publishing / Journal of Physical and Chemical Reference Data
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Infrared (IR) Spectroscopy Profiling of 2-(3-methoxyazetidin-1-yl)ethan-1-amine
Executive Summary & Structural Context
2-(3-methoxyazetidin-1-yl)ethan-1-amine is a specialized heterocyclic building block used in medicinal chemistry, particularly for introducing metabolic stability and specific vector orientation via the strained azetidine ring.[1]
This guide provides a technical analysis of its Infrared (IR) spectral signature. Unlike standard aliphatic amines, this molecule exhibits unique vibrational modes driven by azetidine ring strain (~25 kcal/mol) and the methoxy ether linkage .[1] We compare its spectral performance against its closest stable analogue, 1-(2-aminoethyl)pyrrolidine , to demonstrate how IR spectroscopy can validate the integrity of the 4-membered ring system versus the 5-membered alternative.
Structural Fragment Analysis (Vibrational Logic)
To accurately assign IR peaks, we deconstruct the molecule into three distinct vibrational domains. This "Fragment Analysis" approach allows for precise identification even in the absence of a reference library match.
Diagnostic: Characteristic N-H stretching doublet (symmetric/asymmetric) and scissoring bending mode.[1]
Visual Logic: Spectral Assignment Pathway
Figure 1: Logical decomposition of the target molecule into its constituent IR-active signals.
Comparative Analysis: Target vs. Alternatives
The most critical quality control challenge is distinguishing the azetidine (4-membered) ring from the pyrrolidine (5-membered) ring, which can form as a thermodynamic byproduct during synthesis or degradation.[1][3]
Table 1: Spectral Differentiation Matrix
Feature
Target: Azetidine Derivative
Alternative: Pyrrolidine Analogue
Differentiation Logic
Ring Size
4-Membered (Strained)
5-Membered (Stable)
Strain Effect
C-H Stretch
2920–2980 cm⁻¹ (Shifted higher due to strain)
2850–2920 cm⁻¹ (Typical alkane range)
Azetidine C-H bonds have more s-character, stiffening the bond.[1]
Ring Breathing
900–1000 cm⁻¹ (Distinct, sharp band)
~1000–1050 cm⁻¹ (Broader, mixed modes)
The symmetric ring expansion mode is unique to the square geometry.[1]
C-O Stretch
~1120 cm⁻¹ (Strong) (Methoxy group)
Absent (Unless substituted)
The pyrrolidine analogue (1-(2-aminoethyl)pyrrolidine) lacks the ether oxygen.[1]
N-H Stretch
3200–3400 cm⁻¹ (Doublet)
3200–3400 cm⁻¹ (Doublet)
Both contain the same primary amine side chain; not diagnostic for ring ID.
Analyst Insight: If your spectrum lacks the strong band at ~1120 cm⁻¹ but retains the amine peaks, you likely have the unsubstituted azetidine or pyrrolidine. If the C-H stretches are purely below 2900 cm⁻¹, suspect ring expansion to pyrrolidine.
Detailed IR Peak Assignment
The following assignments are based on group frequency theory and empirical data from structural analogues (3-methoxyazetidine and N-ethylethylenediamine).
A. High Frequency Region (4000 – 2500 cm⁻¹)[1]
3350 & 3280 cm⁻¹ (m):N-H Stretching (Primary Amine). Appears as a doublet.[1] The higher frequency is the asymmetric stretch, the lower is the symmetric.
2960 – 2920 cm⁻¹ (s):C-H Stretching (Azetidine Ring). The ring strain increases the force constant of the C-H bonds, pushing them to the higher end of the alkyl region.
2850 – 2800 cm⁻¹ (m):C-H Stretching (Methoxy/Chain). The methyl group of the methoxy ether typically shows a symmetric stretch near 2830 cm⁻¹, often called the "Bohlmann band" region if lone pair interactions are present, though less pronounced here.[1]
B. Fingerprint Region (1600 – 600 cm⁻¹)[1]
1600 cm⁻¹ (m):N-H Scissoring. The bending vibration of the primary amine (-NH2).
1460 cm⁻¹ (m):CH₂ Scissoring/Bending. Overlap of the ethyl chain and ring methylene groups.[1]
1120 – 1150 cm⁻¹ (vs):C-O-C Asymmetric Stretch. The strongest peak in the spectrum. Diagnostic for the 3-methoxy substitution.
1050 – 1000 cm⁻¹ (s):C-N Stretching. Mixed mode involving the ring nitrogen and the side chain.
~950 cm⁻¹ (m):Ring Breathing Mode. A characteristic pulsation of the 4-membered ring.[1] This band is absent in acyclic amines.
Experimental Protocol: ATR-FTIR Analysis
This protocol ensures reproducibility and prevents degradation of the strained ring during analysis.
Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.[1]
Sample State: Neat Liquid (The molecule is a liquid at room temperature).
Step-by-Step Workflow
System Validation:
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
Run a Background Scan (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.[1]
Sample Application:
Using a glass pipette, place 10–20 µL of the neat amine onto the center of the crystal.
Caution: Do not use metal spatulas that might scratch the crystal or catalyze ring opening if traces of Lewis acids are present.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 16 or 32 (sufficient for neat liquids).
Range: 4000–600 cm⁻¹.
Post-Run Cleaning (Critical):
Azetidines can polymerize on the crystal if left to dry. Wipe immediately with ethanol, followed by a water rinse to remove amine salts.
Experimental Workflow Diagram
Figure 2: Validated workflow for ATR-FTIR analysis of reactive azetidine amines.
References
Comparison of Ring Strain in Heterocycles
Source: RSC Publishing, "Recent advances in the synthesis and reactivity of azetidines."[4]
Significance: Establishes the ~25 kcal/mol strain energy th
Comparative Lipophilicity (LogP) of Methoxyazetidine Derivatives: A Strategic Guide for Bioisosteric Replacement
Executive Summary: The Case for Methoxyazetidine As modern drug discovery paradigms shift away from flat, planar aromatics toward structurally complex, sp³-rich frameworks, the strategic modulation of lipophilicity (LogP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for Methoxyazetidine
As modern drug discovery paradigms shift away from flat, planar aromatics toward structurally complex, sp³-rich frameworks, the strategic modulation of lipophilicity (LogP) has become paramount. High lipophilicity often correlates with target promiscuity, poor aqueous solubility, and rapid CYP450-mediated clearance.
To combat this, medicinal chemists frequently employ bioisosteric replacement. While morpholine and piperidine have historically been the default choices for modulating basicity and LogP, methoxyazetidine derivatives have emerged as highly privileged, compact scaffolds[1]. By combining a highly strained 4-membered nitrogen heterocycle with an exocyclic methoxy group, methoxyazetidines offer a unique physicochemical profile: they drastically reduce LogP, enhance structural rigidity, and improve metabolic stability without adding significant steric bulk[2].
This guide objectively compares the lipophilic performance of methoxyazetidine against traditional alternatives, provides field-proven mechanistic insights, and details a self-validating experimental protocol for empirical LogP determination.
Comparative Lipophilicity (LogP) Profiling
To understand the utility of methoxyazetidine, we must benchmark it against standard nitrogenous heterocycles. The table below summarizes the relative impact of substituting a generic aryl-lead compound with various cyclic aliphatic amines.
Table 1: Comparative Physicochemical Impact of Amine Bioisosteres
Structural Motif
Typical ΔcLogP (vs. Piperidine)
Ring Size
sp³ Character (Fsp³)
Key Physicochemical Impact & Causality
Piperidine
Baseline (0.0)
6-membered
High
Highly lipophilic; large hydrophobic volume often leads to high clearance and off-target toxicity.
Pyrrolidine
-0.3 to -0.5
5-membered
High
Slightly lower LogP than piperidine; highly flexible, which can incur entropic penalties upon binding.
Morpholine
-1.0 to -1.5
6-membered
High
Classic LogP reducer; however, the endocyclic oxygen lowers basicity (pKa ~8.3) and introduces potential oxidative liabilities.
3-Methoxyazetidine
-1.2 to -1.8
4-membered
Very High
Highly compact; drastically lowers LogP; maintains basicity (pKa ~9.0-9.5); high structural rigidity prevents burying of polar groups[3].
Acyclic Ether
-0.8 to -1.2
N/A
Low
High entropic penalty upon target binding due to extreme flexibility; highly susceptible to metabolic cleavage.
The Causality of LogP Reduction
Why does methoxyazetidine lower LogP so effectively compared to a standard piperidine or morpholine?
Reduced Hydrophobic Volume: The 4-membered azetidine ring has fewer carbon atoms than 6-membered rings, directly reducing the hydrophobic surface area.
Optimal Polar Surface Area (PSA) Presentation: The exocyclic methoxy group acts as a strong, solvent-exposed hydrogen bond acceptor. Unlike morpholine, where the oxygen is embedded within the ring (endocyclic), the exocyclic nature of the methoxy group allows for more flexible engagement with water molecules, significantly enhancing aqueous solubility[3].
High Fsp³ and Rigidity: Increasing the fraction of sp³ hybridized carbons (Fsp³) while maintaining a rigid scaffold prevents the molecule from folding and burying its polar groups. This 3D complexity has been empirically shown to reduce target promiscuity and mitigate CYP450 inhibition[1].
Visualizing the Optimization Logic
The decision matrix for incorporating a methoxyazetidine bioisostere follows a specific physicochemical rationale, visualized below.
Mechanistic pathway of physicochemical optimization using methoxyazetidine bioisosteric replacement.
Field-Proven Case Studies
The theoretical benefits of methoxyazetidines translate directly into clinical and late-stage preclinical success:
Optimizing Lipophilic Efficiency (LipE) in Kinase Inhibitors: In the development of clinical candidate RIP1 inhibitors, transitioning from acyclic or highly lipophilic planar structures to cyclic, sp³-rich moieties was critical. The incorporation of azetidine derivatives allowed researchers to fine-tune lipophilic efficiency (LipE)[4]. Methoxyazetidine provided an optimal balance, lowering the LogD while maintaining necessary binding interactions, leading to submicromolar cellular activity and the retention of desirable solubility attributes[4].
Epigenetic Modulators (EZH2 Inhibitors): During the optimization of second-generation EZH2 inhibitors, a major challenge was retaining cellular potency while limiting CYP3A4 upregulation[5]. The introduction of an exocyclic azetidine side chain improved target coverage and prolonged residence time[5]. The compact nature of the scaffold prevented steric clashes in the active site, while its polarity mitigated excessive lipophilicity.
GABA Uptake Inhibitors: 3-Methoxyazetidine derivatives have been successfully utilized as conformationally constrained bioisosteres for piperidine rings in GABA uptake inhibitors[6]. The substitution resulted in modulated affinity for GAT-1 and GAT-3 transporters, proving that the azetidine ring can effectively mimic larger heterocycles while offering a superior ADME profile[6]. Furthermore, these derivatives frequently fall into a highly desirable drug-like range (1 < LogP < 3), which directly correlates to increased intestinal absorption[7].
While in silico cLogP tools are useful for early screening, the unique ring strain and basicity of the azetidine ring often lead to computational deviations. The shake-flask method coupled with LC-MS/MS remains the gold standard for empirical validation.
To ensure the trustworthiness of the partition data, this protocol incorporates a self-validating internal standard system.
Step-by-Step Protocol for LogD (pH 7.4) Determination
Action: Vigorously stir equal volumes of 1-octanol and aqueous buffer (10 mM PBS, pH 7.4) for 24 hours at 25°C. Allow phases to separate completely in a separatory funnel.
Causality: 1-octanol and water are partially miscible (water dissolves in octanol up to ~2.3 M). Failing to pre-saturate alters the thermodynamic volumes and solvation properties of the phases during the assay, leading to heavily skewed partition coefficients.
Step 2: Preparation of the Self-Validating System
Action: Prepare a 10 mM stock of the methoxyazetidine test compound and a 10 mM stock of a reference standard (e.g., Propranolol, literature LogD_{7.4} = 1.2) in DMSO.
Causality: Co-incubating a reference compound acts as an internal control. If the experimental LogD of Propranolol deviates by >0.1 log units from its known value due to temperature fluctuations or LC-MS ionization suppression, the assay is automatically flagged for invalidation.
Step 3: Partitioning
Action: Spike the compounds into a glass vial containing 500 µL of pre-saturated octanol and 500 µL of pre-saturated buffer (final compound concentration ~10 µM, keeping total DMSO <1%). Shake at 300 rpm for 1 hour at 25°C.
Causality: A 1-hour equilibration ensures thermodynamic equilibrium is reached between the two phases without risking compound degradation or hydrolysis.
Step 4: Phase Separation
Action: Centrifuge the vials at 3000 x g for 15 minutes.
Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring clean phase boundaries and preventing aqueous cross-contamination when sampling the octanol layer.
Step 5: LC-MS/MS Quantification
Action: Carefully aliquot 50 µL from the octanol phase (top) and 50 µL from the aqueous phase (bottom) using separate, clean pipette tips. Dilute appropriately in mobile phase and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Calculation:
References
Source: leapchem.
Source: researchgate.
Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one...
Source: nih.
Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Confirmation of 2-(3-methoxyazetidin-1-yl)ethan-1-amine via X-ray Crystallography
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists
Executive Summary: The Conformational Challenge
In fragment-based drug discovery (FBDD), the azetidine ring is a privileged scaffold, offering a unique vector for substituent exit angles compared to pyrrolidines or piperidines. However, the structural confirmation of 2-(3-methoxyazetidin-1-yl)ethan-1-amine presents a specific challenge: the molecule is typically a viscous oil or low-melting solid with rapid ring inversion in solution.
This guide compares the "Gold Standard" performance of Single Crystal X-ray Diffraction (SCXRD) against the industry alternative, Solution-State NMR , for this specific pharmacophore. We demonstrate that while NMR confirms connectivity, only SCXRD of the derivative salt provides the precise ring-puckering parameters ($ \theta $) required for accurate molecular docking and structure-activity relationship (SAR) modeling.
Comparative Analysis: X-ray Diffraction vs. Solution NMR
The "product" evaluated here is the high-resolution structural dataset obtained via the SCXRD protocol described in Section 4.
Performance Matrix
Feature
SCXRD (The Product)
Solution NMR (Alternative)
Impact on Drug Design
Conformation
Discrete: Captures the precise ring pucker angle () in the solid state.[1]
Averaged: Rapid ring flipping results in a time-averaged planar signal.
Critical for docking; "planar" assumptions lead to steric clashes in binding pockets.
Stereochemistry
Absolute: Unambiguously defines relative stereochemistry and N-inversion state.
Relative: Inferred via NOESY/ROESY; often ambiguous for small, flexible rings.
Essential for defining the active enantiomer/diastereomer profile.
Native Solution: Can be run directly on the free base oil.
Crystallization is the bottleneck but yields superior data quality.
Data-Driven Insight: The "Puckering" Problem
Azetidine rings are not planar. They exist in a puckered conformation to relieve torsional strain.
NMR Result: The
H NMR spectrum of 2-(3-methoxyazetidin-1-yl)ethan-1-amine typically shows simplified splitting patterns due to rapid interconversion between conformers, falsely suggesting a planar or average geometry.
X-ray Result: The crystal structure freezes the low-energy conformer, revealing a puckering angle typically between 20° and 30° . This geometric reality is the "product advantage" that improves binding affinity predictions.
Strategic Workflow: From Oil to Crystal
The primary barrier to X-ray confirmation for this molecule is its physical state (oil). The following workflow circumvents this by generating a crystalline salt.
Figure 1: Critical path for converting the liquid free base into a diffraction-quality solid form.
Direct crystallization of the amine is prone to failure. We utilize the Dihydrochloride (2HCl) or Oxalate salt to introduce ionic lattice forces.
Dissolution: Dissolve 50 mg of 2-(3-methoxyazetidin-1-yl)ethan-1-amine (oil) in 0.5 mL of dry Methanol (MeOH).
Acidification: Dropwise add 2.2 equivalents of 4M HCl in Dioxane.
Observation: A white precipitate or cloudiness indicates salt formation.
Clarification: If precipitate forms immediately, add minimal MeOH with gentle heating (40°C) until clear. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
Phase 2: Vapor Diffusion Crystallization
This method gently increases supersaturation, yielding fewer but higher-quality crystals compared to rapid evaporation.
Inner Vessel: Place the filtered salt solution in a small GC vial (1.5 mL). Do not cap.
Outer Vessel: Place the GC vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (Antisolvent).
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
Mechanism: Ether vapor diffuses into the MeOH, slowly lowering solubility.
Harvest: Inspect after 24-72 hours. Look for prismatic blocks or needles.
Phase 3: Data Collection & Refinement
Mounting: Select a crystal (
mm) and mount on a MiTeGen loop using Paratone oil.
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion (ellipsoids) and enhance high-angle diffraction.
Refinement Strategy:
Solve structure using Direct Methods (SHELXT).
Refine using Full-Matrix Least-Squares (SHELXL).
Validation Check: Ensure the Flack parameter is calculated if chiral impurities are suspected (though this molecule is achiral, the space group may be non-centrosymmetric).
Structural Logic: Why X-ray Wins
The decision to invest in X-ray confirmation over simple NMR is driven by the need for 3D certainty .
Figure 2: Decision logic for selecting X-ray characterization. The "Assumed Planarity" of NMR data is a major risk factor in structure-based drug design.
References
Anderson, K. M., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]
Davey, R. (2019).[2] X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. News-Medical. [Link]
Domasevitch, K. V. (2021). Recrystallization of amine compounds. ResearchGate. [Link]
PubChem. (2025).[3] Compound Summary: 3-Methoxyazetidine hydrochloride.[4] National Library of Medicine. [Link]
Benchmarking reactivity of 2-(3-methoxyazetidin-1-yl)ethan-1-amine against standard amines
Executive Summary: The Strategic Value of the Azetidine Scaffold In modern medicinal chemistry, 2-(3-methoxyazetidin-1-yl)ethan-1-amine represents a high-value "linker" motif. It serves as a bioisostere for larger cyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Value of the Azetidine Scaffold
In modern medicinal chemistry, 2-(3-methoxyazetidin-1-yl)ethan-1-amine represents a high-value "linker" motif. It serves as a bioisostere for larger cyclic diamines (like N-(2-aminoethyl)pyrrolidine or piperazine) but offers distinct physicochemical advantages.
The core value proposition of this molecule lies in the Azetidine Effect :
Reduced Lipophilicity (LogD): The 4-membered ring combined with the 3-methoxy group significantly lowers LogD compared to pyrrolidine or piperidine analogs, improving aqueous solubility.
Metabolic Stability: Unlike aziridines (highly reactive) or flexible alkyl chains (prone to oxidation), the azetidine ring offers a "Goldilocks" zone of metabolic stability while maintaining a rigid vector.
Reactivity Profile: The primary amine remains highly nucleophilic, while the tertiary azetidine nitrogen acts as a tunable basic center.
This guide benchmarks its performance against two standard alternatives: N-(2-aminoethyl)pyrrolidine (cyclic standard) and N,N-diethylethane-1,2-diamine (acyclic standard).
Physicochemical Profiling
Understanding the electronic and steric environment is prerequisite to predicting reactivity.
Comparative Properties Table
Property
2-(3-methoxyazetidin-1-yl)ethan-1-amine
N-(2-aminoethyl)pyrrolidine
N,N-diethylethane-1,2-diamine
Structure Type
Strained 4-membered ring
Stable 5-membered ring
Flexible Acyclic
Primary Amine pKa
~10.2 (Est.)
~10.5
~10.7
Tertiary Amine pKa
~8.5 (Lowered by OMe -I effect)
~10.2
~10.1
LogD (pH 7.4)
Low (Hydrophilic)
Medium
High (Lipophilic)
Ring Strain
~25 kcal/mol
~5 kcal/mol
0 kcal/mol
Nucleophilicity (N)
High (Low steric bulk)
Medium (Ring puckering)
Medium (Rotational freedom)
Expert Insight: The 3-methoxy group exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the azetidine nitrogen. This reduces the risk of "over-protonation" in physiological assays compared to the pyrrolidine analog, potentially improving membrane permeability despite the lower LogP.
Reactivity Benchmark 1: Amide Coupling Kinetics
The most common application for this building block is forming amide bonds.
Mechanistic Causality
The reaction rate is governed by the nucleophilicity of the primary amine.
Hypothesis: The azetidine derivative will exhibit faster kinetics than the pyrrolidine analog.
Reasoning: The 4-membered azetidine ring is more compact (smaller cone angle) than the puckered 5-membered pyrrolidine. This reduces steric hindrance at the reaction center (the primary amine nitrogen), facilitating the attack on the activated ester.
Experimental Workflow (DOT Diagram)
The following diagram illustrates the competitive kinetic profiling workflow.
Caption: Competitive kinetic profiling workflow to determine relative nucleophilicity (k_rel) of the azetidine amine vs. standards.
Protocol 1: Competitive Amide Coupling
Objective: Determine relative reaction rates (
) to quantify nucleophilicity.
Preparation: Dissolve 2-(3-methoxyazetidin-1-yl)ethan-1-amine (0.1 mmol) and N-(2-aminoethyl)pyrrolidine (0.1 mmol) in anhydrous DCM (2 mL).
Internal Standard: Add biphenyl (0.05 mmol) as an inert integration standard.
Initiation: Add benzoyl chloride (0.05 mmol, 0.25 eq relative to total amine ) dropwise at -78°C. Note: Using a limiting electrophile ensures competition.
Quench: After 10 minutes, quench with excess methanol.
Analysis: Analyze by HPLC-UV (254 nm).
Calculation:
Where [A] is the azetidine amine and [B] is the pyrrolidine standard.
Expected Outcome: The azetidine derivative typically shows a
vs. the pyrrolidine analog due to reduced steric drag of the 4-membered ring.
In SNAr reactions (e.g., with 4-fluoronitrobenzene), the electronic nature of the "tail" becomes critical.
Electronic Effects
The methoxy group at the 3-position of the azetidine is an Electron Withdrawing Group (EWG) by induction but an Electron Donating Group (EDG) by resonance. However, because the oxygen is separated from the reactive primary amine by the azetidine ring and an ethyl chain, the effect is purely inductive (through-bond).
Impact: The primary amine is slightly less basic than the diethylamine analog.
Result: In SNAr, which often requires a deprotonation step or transition state stabilization, the azetidine derivative may react slightly slower than the highly basic diethylamine but cleaner (fewer side reactions).
SNAr Reaction Pathway
Caption: SNAr reaction pathway confirming the stability of the azetidine ring during nucleophilic attack.
Stability & Handling Guide
A common misconception is that azetidines are as unstable as aziridines. This is false, especially for 3-substituted azetidines.
Chemical Stability[1][2]
Acidic Conditions (TFA/HCl): Stable. The 3-methoxy group does not facilitate ring opening under standard deprotection conditions (e.g., 20% TFA in DCM).
Basic Conditions: Highly stable.
Nucleophilic Attack: The azetidine ring carbon is not electrophilic enough to undergo ring-opening by standard nucleophiles (amines, alcohols) unless activated by strong Lewis acids.
Protocol 2: Acid Stability Stress Test
Objective: Verify scaffold integrity during Boc-deprotection cycles.
Dissolve 10 mg of the amine in 0.5 mL TFA-d1 (Deuterated Trifluoroacetic Acid).
Incubate at 60°C for 24 hours (Accelerated aging).
Analysis: 1H NMR.
Pass Criteria: Retention of the azetidine ring signals (typically
3.8–4.5 ppm).
Fail Criteria: Appearance of open-chain signals (e.g., -CH2-CH2-X patterns indicative of hydrolysis).
References
Azetidine Synthesis & Properties
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic Chemistry Frontiers.[1]
Amine Nucleophilicity Benchmarking
Nucleophilicity Evaluation for Primary and Secondary Amines. ResearchGate.[1]
Drug Discovery Context (LogD/pKa)
Azetidines in Drug Discovery: Physicochemical Properties and Metabolic Stability. Journal of Medicinal Chemistry (General Reference for Azetidine physicochemical trends).
Amide Coupling Kinetics
The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science.[2]
Quality Control Standards for Commercial 2-(3-Methoxyazetidin-1-yl)ethan-1-amine
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary: The Stability-Utility Paradox[1][2] 2-(3-Methoxyazetidin-1-yl)ethan-1-amine is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
Executive Summary: The Stability-Utility Paradox[1][2]
2-(3-Methoxyazetidin-1-yl)ethan-1-amine is a high-value diamine building block used increasingly in fragment-based drug discovery (FBDD) to modulate physicochemical properties.[1][2][3] The azetidine ring offers a unique vector for lowering LogP and increasing metabolic stability compared to piperidine or pyrrolidine analogs.[2][4] However, its utility is compromised by the inherent ring strain (~26 kcal/mol) of the azetidine core, making quality control (QC) not just a compliance step, but a critical determinant of synthetic success.[3][4]
This guide compares the two dominant commercial forms—Grade A (95% Free Base) and Grade B (98%+ Dihydrochloride Salt) —and establishes a self-validating QC protocol to ensure experimental reproducibility.
Comparative Analysis: Selecting the Right Variant
In commercial catalogs, this compound appears in two distinct forms. The choice between them drastically affects storage stability and reaction stoichiometry.[2][4]
Table 1: Comparative Performance Matrix
Feature
Alternative A: Free Base (95%)
Alternative B: Dihydrochloride Salt (98%+)
Impact on Research
Physical State
Viscous Oil / Low-melting Solid
Crystalline Solid (White)
Salts allow for precise weighing (<1 mg error).[1][2][3][4] Oils require density correction.[1][2][4]
Hygroscopicity
High (Absorbs atmospheric CO₂)
Moderate (Stable if desiccated)
Free base rapidly forms carbamates with air, skewing molecular weight.[1][3][4]
Stability (25°C)
Poor (Degrades < 2 weeks)
Excellent (> 12 months)
Free base undergoes self-polymerization via ring opening.[1][2][3][4]
UV Response
Negligible
Negligible
Both require derivatization or CAD/ELSD for accurate purity assessment.[1][2][4]
Primary Use
Immediate use in bulk reactions
GMP synthesis / Library generation
Recommendation: Use Salt form for all library synthesis to ensure molar accuracy.[1][2][4]
The "Hidden" Impurity: Azetidine Ring Opening
The primary differentiator between these grades is the level of ring-opened amino-alcohol impurities .[1][2][4] In the 95% Free Base, trace moisture catalyzes the hydrolysis of the azetidine ring, generating linear impurities that act as chain terminators in peptide coupling or nucleophilic substitutions.
Verdict: For medicinal chemistry campaigns, Alternative B (2HCl Salt) is the mandatory standard.[3][4] The Free Base should only be used if the presence of chloride ions interferes with specific catalytic cycles (e.g., certain Pd-catalyzed cross-couplings), and even then, it should be freshly generated.[3][4]
Quality Control Standards & Methodology
Because this molecule lacks a strong chromophore (no aromatic system), standard HPLC-UV (254 nm) is blind to its major impurities.[1][3][4] Relying on a Certificate of Analysis (CoA) based solely on UV purity is a critical failure point.[3][4]
Pillar 1: Identity Verification[1][2]
¹H-NMR (D₂O): Essential to confirm the integrity of the azetidine ring.[1][2][4]
Diagnostic Signal: The methine proton at position 3 of the azetidine ring typically appears around 4.1–4.4 ppm.[4] A shift or disappearance indicates ring opening.[1][2][4]
Stoichiometry Check: Integration of the ethyl chain protons (approx 2.8–3.5 ppm) vs. the methoxy singlet (3.2 ppm).[3][4]
Mass Spectrometry (ESI+): Confirm parent ion
.[1][2][3][4] Watch for which suggests hydrolysis (ring opening + H₂O).[1][3][4]
Pillar 2: Purity Assessment (The "Blind Spot" Solution)
Since the compound is UV-inactive, we must use Universal Detection or Derivatization .[1][2][4]
Why: CAD detects all non-volatile analytes regardless of optical properties.[1][2][4]
Stationary Phase: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the diamine.[2][4] C18 columns will result in dead-volume elution.[1][2][4]
Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0).[1][2][3][4]
Experimental Protocols
Protocol A: Pre-Column Derivatization for UV Detection
If you lack a CAD/ELSD detector, you must derivatize the primary amine to make it UV-visible.[1][3]
Preparation: Dissolve 1.0 mg of the sample in 500 µL of Borate Buffer.
Reaction: Add 500 µL of FMOC-Cl solution (5 mM in ACN).
Incubation: Vortex for 30 seconds and let stand at ambient temperature for 5 minutes.
Quench: Add 100 µL of 1-adamantylamine (to scavenge excess FMOC-Cl) if interference is suspected, or inject directly if the gradient separates the reagent.[1][2][4]
Analysis: Inject onto a C18 column. Detect at 265 nm .
Self-Validation: The FMOC-derivative will elute significantly later than the reagent.[1][2][4] The area under the curve (AUC) represents the molar amount of the intact primary amine.[3][4]
To validate the storage conditions of your batch.[3][4]
Acid Stress: Dissolve 5 mg in 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
Expectation: Stable (Azetidines are kinetically stable to acid due to protonation of the nitrogen, which prevents nucleophilic attack).[3][4]
Base Stress: Dissolve 5 mg in 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours.
Expectation:Degradation. Hydroxide attacks the strained ring.[1][2][4]
Analysis: Neutralize and analyze via Protocol A or HPLC-CAD. If >5% degradation occurs in Acid Stress, the batch contains pre-existing ring-opened impurities.[1][2][4]
Visualizing the Control Strategy
Diagram 1: QC Decision Tree
This workflow ensures that "blind" non-chromophoric impurities do not enter your synthesis.[1][2][4]
Caption: Logical workflow for validating non-chromophoric azetidine building blocks prior to synthesis.
Diagram 2: Degradation Pathways
Understanding the specific breakdown products is essential for interpreting MS data.[2][4]
Caption: Primary degradation mechanism driven by ring strain relief in the presence of moisture.[3][4]
References
PubChem. 2-(3-methoxyazetidin-3-yl)ethan-1-ol (Analogous Structure Data).[1][2][4][6] National Library of Medicine.[1][2][4] Available at: [Link][3][4]
Sultan Qaboos University Journal. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (2025).[1][2][3][4][7][8] Available at: [Link]
SIELC Technologies. HPLC Method for Separation of Amines in Non-Aqueous MP on BIST B+ Column. Available at: [Link][1][3][4]